molecular formula C22H24N2O3 B15588168 16-Methoxystrychnine

16-Methoxystrychnine

Cat. No.: B15588168
M. Wt: 364.4 g/mol
InChI Key: BMDMNLBIKSAWCI-FCGMOTLLSA-N
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Description

16-Methoxystrychnine has been reported in Strychnos icaja with data available.

Properties

IUPAC Name

(4aR,5aR,8aS,13aS,15aS,15bR)-5a-methoxy-2,4a,5,7,8,13a,15,15a,15b,16-decahydro4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-26-22-11-14-13-6-9-27-17-10-18(25)24-16-5-3-2-4-15(16)21(22,20(24)19(14)17)7-8-23(22)12-13/h2-6,14,17,19-20H,7-12H2,1H3/t14-,17-,19-,20-,21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMDMNLBIKSAWCI-FCGMOTLLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC12CC3C4C5CC(=O)N6C4C1(CCN2CC3=CCO5)C7=CC=CC=C76
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@]12C[C@@H]3[C@H]4[C@@H]5CC(=O)N6[C@@H]4[C@]1(CCN2CC3=CCO5)C7=CC=CC=C76
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Enigmatic Alkaloid: A Technical Guide to the Prospective Discovery and Isolation of 16-Methoxystrychnine from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the proposed discovery and isolation of 16-methoxystrychnine (B1618541), a lesser-known derivative of the strychnine (B123637) family of alkaloids. While direct evidence for the natural occurrence and isolation of this compound is not prevalent in existing scientific literature, this document synthesizes established methodologies for the extraction and purification of related alkaloids from the Strychnos genus to present a robust, hypothetical framework for its discovery and characterization.

Introduction: The Strychnos Genus and its Alkaloid Diversity

The genus Strychnos, belonging to the family Loganiaceae, is a rich source of diverse monoterpene indole (B1671886) alkaloids. Renowned for producing the potent neurotoxin strychnine, this genus also elaborates a vast array of structurally related compounds with a wide spectrum of biological activities. The intricate architecture of these molecules has long captivated chemists, and their pharmacological properties continue to be an area of active investigation. This guide focuses on a putative member of this family, this compound, and outlines a technical approach for its prospective isolation and identification from natural sources, particularly from species such as Strychnos icaja, which is known for producing a variety of strychnine derivatives.[1]

Proposed Isolation and Purification Protocol

The following protocol is a composite methodology derived from established procedures for the isolation of strychnine, brucine, and other alkaloids from Strychnos species.[2][3]

Plant Material Collection and Preparation
  • Source: Root bark of Strychnos icaja or other suitable Strychnos species.

  • Preparation: The collected plant material should be air-dried in a shaded, well-ventilated area to prevent fungal growth and degradation of phytochemicals. Once thoroughly dried, the material is to be ground into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction of Crude Alkaloids

An acid-base extraction method is proposed for the selective extraction of alkaloids.

  • Defatting (Optional): The powdered plant material is first macerated with a non-polar solvent such as n-hexane to remove lipids and other non-polar constituents. This step can improve the purity of the subsequent crude alkaloid extract.

  • Acidic Extraction: The defatted plant material is then subjected to extraction with an acidic aqueous solution (e.g., 1-5% sulfuric acid or hydrochloric acid). Alkaloids, being basic, will form salts and dissolve in the acidic solution. This extraction should be performed exhaustively, typically involving multiple cycles of maceration or percolation.

  • Basification and Solvent Extraction: The acidic aqueous extract is filtered, and the pH is adjusted to approximately 9-10 with a base (e.g., ammonium (B1175870) hydroxide (B78521) or sodium carbonate). This deprotonates the alkaloid salts, converting them back to their free base form. The basified aqueous solution is then partitioned with an immiscible organic solvent, such as dichloromethane (B109758) or a chloroform-methanol mixture. The free base alkaloids will preferentially dissolve in the organic layer. This liquid-liquid extraction should be repeated several times to ensure complete transfer of the alkaloids.

  • Concentration: The combined organic extracts are dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure using a rotary evaporator to yield the crude alkaloid extract.

Chromatographic Purification

The crude alkaloid extract, a complex mixture of compounds, requires further separation to isolate this compound.

  • Column Chromatography: The crude extract is subjected to column chromatography over silica (B1680970) gel. A gradient elution system is employed, starting with a non-polar solvent (e.g., chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Thin Layer Chromatography (TLC): TLC is used to monitor the separation and identify fractions containing the target compound. A suitable solvent system (e.g., chloroform:methanol, 95:5) is used for development, and the plates are visualized under UV light and/or with a suitable staining reagent (e.g., Dragendorff's reagent for alkaloids). Fractions with similar TLC profiles are pooled.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): The pooled fractions containing the compound of interest are further purified by preparative HPLC using a reversed-phase C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) in water with a small amount of trifluoroacetic acid). This will yield the purified this compound.

Structural Elucidation and Data Presentation

The identity and purity of the isolated compound should be confirmed using a combination of spectroscopic techniques. The following table summarizes the expected data for this compound based on its proposed structure and data for related alkaloids.

Analytical Technique Expected Data for this compound
Mass Spectrometry (MS) Expected molecular ion peak [M+H]⁺ corresponding to the molecular formula C₂₂H₂₄N₂O₃.
¹H NMR Spectroscopy Characteristic peaks for aromatic protons, olefinic protons, and methoxy (B1213986) group protons. The presence of a singlet around 3.8 ppm would be indicative of the methoxy group.
¹³C NMR Spectroscopy Resonances corresponding to the 22 carbon atoms in the molecule, including signals for the carbonyl group, aromatic carbons, and the methoxy carbon.
Infrared (IR) Spectroscopy Absorption bands characteristic of functional groups such as C=O (amide lactam), C-O-C (ether), and aromatic C-H bonds.
Purity (by HPLC) >98%

Biological Activity and Signaling Pathway

Strychnine is a well-characterized antagonist of the glycine (B1666218) receptor, an ionotropic receptor that mediates inhibitory neurotransmission in the central nervous system.[4][2][5] It is highly probable that this compound exhibits a similar mechanism of action.

Proposed Mechanism of Action

Glycine, upon binding to its receptor, opens a chloride ion channel, leading to hyperpolarization of the postsynaptic neuron and an inhibitory effect. Strychnine and its derivatives are thought to bind to the same receptor, but instead of activating it, they prevent glycine from binding, thus blocking the inhibitory signal. This disinhibition leads to an excitatory effect, which at high doses can result in convulsions.

Signaling Pathway Diagram

GlycineReceptor_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_antagonist Antagonist Action Glycine_vesicle Glycine Vesicle Glycine Glycine Glycine_vesicle->Glycine Release GlyR Glycine Receptor (GlyR) (Chloride Channel) Glycine->GlyR Binds to Chloride Cl⁻ GlyR->Chloride Opens Channel (Influx) Hyperpolarization Hyperpolarization (Inhibitory Postsynaptic Potential) Chloride->Hyperpolarization Leads to Strychnine This compound Strychnine->GlyR Blocks Binding

Figure 1: Proposed antagonism of the glycine receptor by this compound.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental process for the isolation and characterization of this compound.

Isolation_Workflow Start Start: Plant Material Collection (Strychnos icaja) Preparation Drying and Grinding Start->Preparation Extraction Acid-Base Extraction Preparation->Extraction Crude_Extract Crude Alkaloid Extract Extraction->Crude_Extract Column_Chrom Silica Gel Column Chromatography Crude_Extract->Column_Chrom Fractions Collected Fractions Column_Chrom->Fractions TLC TLC Analysis Fractions->TLC Pooled_Fractions Pooled Fractions of Interest TLC->Pooled_Fractions Identify & Pool Prep_HPLC Preparative HPLC Pooled_Fractions->Prep_HPLC Pure_Compound Purified this compound Prep_HPLC->Pure_Compound Structural_Elucidation Structural Elucidation (MS, NMR, IR) Pure_Compound->Structural_Elucidation Biological_Assay Biological Activity Assays (e.g., Glycine Receptor Binding) Pure_Compound->Biological_Assay End End: Characterized Compound Structural_Elucidation->End Biological_Assay->End

Figure 2: General experimental workflow for the isolation of this compound.

Conclusion

The discovery and isolation of novel natural products remain a cornerstone of drug discovery and development. While this compound is not yet a well-documented natural product, the methodologies outlined in this guide provide a clear and technically sound pathway for its prospective isolation from Strychnos species. The successful isolation and characterization of this compound would not only add to the rich chemical diversity of the Strychnos genus but also provide a new molecular entity for pharmacological investigation, particularly in the context of its potential interaction with the glycine receptor. The provided protocols and workflows are intended to serve as a valuable resource for researchers embarking on the exploration of the vast and complex world of natural alkaloids.

References

The Biosynthesis of 16-Methoxystrychnine in Strychnos Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of 16-methoxystrychnine (B1618541), a complex monoterpene indole (B1671886) alkaloid found in various Strychnos species. While the complete elucidation of the pathway to strychnine (B123637) has been a significant recent breakthrough, the specific enzymatic steps leading to its methoxylated derivatives, such as this compound and the related compound brucine (B1667951), are an active area of research. This document synthesizes the current understanding of the upstream pathway to strychnine and presents the putative final steps in the formation of this compound, drawing on evidence from related alkaloid biosynthetic pathways.

Core Biosynthetic Pathway: From Tryptamine (B22526) to Strychnine

The biosynthesis of all Strychnos alkaloids originates from the precursors tryptamine and secologanin. The pathway to the key intermediate, strychnine, has been fully elucidated and involves a series of complex enzymatic reactions.[1][2]

Key Upstream Intermediates and Enzymes:

  • Strictosidine (B192452): Formed by the condensation of tryptamine and secologanin, catalyzed by strictosidine synthase (STR).

  • Geissoschizine: A pivotal intermediate formed from strictosidine. The upstream genes for its formation have been identified in Catharanthus roseus and homologous genes are present in Strychnos nux-vomica.[3]

  • Wieland-Gumlich aldehyde: A crucial precursor to strychnine.[3]

  • Prestrychnine: The direct precursor to strychnine. The conversion of prestrychnine to strychnine is a spontaneous, non-enzymatic process.[1]

The Putative Final Steps: Biosynthesis of this compound

The formation of this compound is believed to occur via a two-step post-modification of the strychnine scaffold: hydroxylation followed by O-methylation. This proposed pathway is analogous to the biosynthesis of other complex alkaloids where such modifications are common.

  • Hydroxylation of Strychnine: The first committed step towards this compound is likely the hydroxylation of strychnine at the C-16 position to yield 16-hydroxystrychnine. This reaction is predicted to be catalyzed by a cytochrome P450 monooxygenase (CYP450). While the specific CYP450 responsible for this transformation has not yet been functionally characterized, the involvement of this enzyme family in similar alkaloid modifications is well-documented.

  • O-methylation of 16-Hydroxystrychnine: The final step is the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl group of 16-hydroxystrychnine. This reaction is catalyzed by a specific 16-hydroxystrychnine O-methyltransferase (HOMT) . The existence of "hydroxystrychnine O-methyltransferase" has been noted in enzyme databases, lending strong support to this hypothesis.

Quantitative Data

Specific quantitative data for the biosynthesis of this compound, such as enzyme kinetics and in planta metabolite concentrations, are not yet available in the published literature. However, quantitative analyses have been performed on the major alkaloids in Strychnos nux-vomica, providing a basis for future comparative studies.

CompoundPlant PartConcentration RangeAnalytical MethodReference
StrychnineSeeds1.21 - 1.30 % (w/w)1H-NMR(Frederich et al., 2003)
BrucineSeeds1.55 - 1.62 % (w/w)1H-NMR(Frederich et al., 2003)
StrychnineStem Bark0.33 % (w/w)1H-NMR(Frederich et al., 2003)
BrucineStem Bark0.44 % (w/w)1H-NMR(Frederich et al., 2003)

Table 1: Quantitative Analysis of Major Alkaloids in Strychnos nux-vomica

Experimental Protocols

The following are detailed methodologies for the key experiments required to identify and characterize the putative 16-hydroxystrychnine O-methyltransferase (HOMT).

Protocol 1: Identification of Candidate HOMT Genes from Strychnos species
  • RNA Sequencing and Transcriptome Assembly:

    • Extract total RNA from various tissues of a this compound-producing Strychnos species (e.g., young leaves, bark, roots).

    • Prepare cDNA libraries and perform high-throughput sequencing (e.g., Illumina).

    • Assemble the transcriptome de novo using software such as Trinity or SOAPdenovo-Trans.

  • Candidate Gene Mining:

    • Perform a BLAST search of the assembled transcriptome against a database of known plant O-methyltransferases.

    • Identify transcripts with high sequence homology to OMTs involved in alkaloid biosynthesis.

    • Analyze the expression patterns of candidate genes across different tissues. Genes with higher expression in alkaloid-accumulating tissues are strong candidates.

Protocol 2: Heterologous Expression and Purification of Recombinant HOMT
  • Gene Cloning:

    • Amplify the full-length open reading frame of the candidate HOMT gene from cDNA using PCR with gene-specific primers.

    • Clone the PCR product into an expression vector (e.g., pET-28a(+) for E. coli expression with an N-terminal His-tag).

  • Heterologous Expression:

    • Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).

    • Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a low temperature (e.g., 16-18°C) to enhance soluble protein production.

  • Protein Purification:

    • Lyse the bacterial cells by sonication.

    • Purify the His-tagged recombinant protein from the soluble fraction using immobilized metal affinity chromatography (IMAC) on a Ni-NTA resin.

    • Elute the purified protein and confirm its size and purity using SDS-PAGE.

Protocol 3: In Vitro Enzyme Assays for HOMT Activity
  • Reaction Mixture:

    • Prepare a reaction mixture containing:

      • Tris-HCl buffer (pH 7.5-8.5)

      • Purified recombinant HOMT protein (1-5 µg)

      • 16-hydroxystrychnine (substrate, concentration to be varied for kinetic analysis)

      • S-adenosyl-L-methionine (SAM) (methyl donor)

      • Dithiothreitol (DTT) as a reducing agent

  • Reaction and Product Analysis:

    • Incubate the reaction mixture at an optimal temperature (e.g., 30-37°C) for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding an organic solvent (e.g., ethyl acetate) or by heat inactivation.

    • Extract the product, this compound.

    • Analyze the product by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm its identity and quantify its formation.

  • Enzyme Kinetics:

    • Determine the kinetic parameters (Km and Vmax) by varying the concentration of one substrate while keeping the other saturated.

    • Analyze the data using Michaelis-Menten kinetics.

Visualizations

Biosynthesis_of_16_Methoxystrychnine Strychnine Strychnine Hydroxy16_Strychnine 16-Hydroxystrychnine Strychnine->Hydroxy16_Strychnine CYP450 (putative) Hydroxy10_Strychnine 10-Hydroxystrychnine (β-colubrine) Strychnine->Hydroxy10_Strychnine Strychnine 10-hydroxylase Methoxy16_Strychnine This compound Hydroxy16_Strychnine->Methoxy16_Strychnine 16-HOMT (putative) Hydroxy11_Strychnine 11-Hydroxystrychnine Hydroxy10_Strychnine->Hydroxy11_Strychnine β-colubrine 11-hydroxylase Brucine Brucine (10,11-Dimethoxystrychnine) Hydroxy11_Strychnine->Brucine Hydroxystrychnine O-methyltransferase

Caption: Putative biosynthetic pathway of this compound and brucine from strychnine.

Experimental_Workflow cluster_identification Gene Identification cluster_characterization Enzyme Characterization RNA_Seq RNA-Seq of Strychnos tissues Transcriptome Transcriptome Assembly RNA_Seq->Transcriptome BLAST BLAST against OMT databases Transcriptome->BLAST Candidate_Genes Candidate HOMT Genes BLAST->Candidate_Genes Cloning Cloning into Expression Vector Candidate_Genes->Cloning Expression Heterologous Expression (E. coli) Cloning->Expression Purification Protein Purification (IMAC) Expression->Purification Enzyme_Assay In Vitro Enzyme Assay Purification->Enzyme_Assay Kinetics Kinetic Analysis Enzyme_Assay->Kinetics

Caption: Experimental workflow for the identification and characterization of a candidate 16-hydroxystrychnine O-methyltransferase.

References

Physical and chemical properties of 16-Methoxystrychnine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 16-Methoxystrychnine is limited in publicly available scientific literature. The information presented in this guide is largely extrapolated from data on its parent compound, strychnine (B123637), and related analogs. All quantitative data for this compound should be considered as estimations and require experimental verification.

Introduction

This compound is a derivative of the highly toxic alkaloid, strychnine. It belongs to the family of Strychnos alkaloids, which are known for their potent effects on the central nervous system. The introduction of a methoxy (B1213986) group at the 16-position of the strychnine core structure is anticipated to modulate its physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the known and predicted properties of this compound, along with general experimental protocols for its analysis and a discussion of its potential biological significance.

Physical and Chemical Properties

Due to the scarcity of direct experimental data for this compound, the following table summarizes its predicted physical and chemical properties. These estimations are based on the known values for strychnine and general principles of chemical structure-property relationships.

PropertyValue (this compound)Reference Compound: StrychnineReference Compound: Brucine (B1667951)
Molecular Formula C₂₂H₂₄N₂O₃C₂₁H₂₂N₂O₂C₂₃H₂₆N₂O₄
Molecular Weight 364.44 g/mol [1]334.41 g/mol 394.46 g/mol
Melting Point Estimated: 200-220 °C270 °C[2]178-179 °C
Boiling Point Estimated: > 270 °C (decomposes)270 °C at 5 mmHg (decomposes)[3]Decomposes
Solubility Predicted to be soluble in chloroform (B151607), ethanol (B145695), and benzene (B151609); sparingly soluble in water and ether.Soluble in chloroform (1 g/6.5 mL), pyridine (B92270) (1 g/80 mL), benzene (1 g/150 mL), ethanol (1 g/182 mL), and methanol (B129727) (1 g/250 mL). Slightly soluble in ether and insoluble in water.[4]Soluble in chloroform, ethanol, and ether.
pKa Estimated: ~7.5-8.58.268.16

Spectral Data (Predicted)

The following are predicted spectral characteristics for this compound based on the known spectra of strychnine and the expected influence of a methoxy group.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be complex, similar to that of strychnine.[5][6] Key differences would include a singlet at approximately 3.5-4.0 ppm corresponding to the methoxy protons. The chemical shifts of protons in proximity to the C-16 position would also be affected.

  • ¹³C NMR: The carbon NMR spectrum would show an additional signal in the 50-60 ppm range for the methoxy carbon. The chemical shift of C-16 would be significantly shifted downfield due to the electron-donating effect of the methoxy group. Other carbons in the vicinity may also experience minor shifts.[5]

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 364. The fragmentation pattern would likely be similar to strychnine, with characteristic losses of fragments corresponding to the complex ring system.[7][8] The presence of the methoxy group may introduce additional fragmentation pathways, such as the loss of a methyl radical (CH₃) or formaldehyde (B43269) (CH₂O).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to exhibit characteristic absorption bands for the following functional groups:

  • C-O-C stretch (ether): A strong band in the region of 1050-1150 cm⁻¹.

  • C=O stretch (lactone): A strong band around 1740 cm⁻¹.

  • C=C stretch (aromatic and olefinic): Bands in the 1600-1650 cm⁻¹ region.

  • C-H stretch (aromatic and aliphatic): Bands in the 2800-3100 cm⁻¹ region.

Experimental Protocols

The following are general experimental protocols that can be adapted for the analysis of this compound.

Determination of Melting Point

The melting point can be determined using a standard capillary melting point apparatus. A small amount of the purified, dry compound is packed into a capillary tube, which is then heated at a controlled rate. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.

Determination of Solubility

The solubility in various solvents can be determined by adding a known excess amount of this compound to a fixed volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra can be recorded on a high-field NMR spectrometer using a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃).

  • Mass Spectrometry: Mass spectra can be obtained using techniques like electron ionization (EI) or electrospray ionization (ESI) coupled with a mass analyzer (e.g., quadrupole, time-of-flight).

  • Infrared Spectroscopy: IR spectra can be recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or as a thin film.

Biological Activity and Signaling Pathways

Mechanism of Action (Predicted)

The biological activity of this compound is predicted to be similar to that of strychnine, acting as a competitive antagonist of glycine (B1666218) receptors in the central nervous system.[9][10][11] Glycine is a major inhibitory neurotransmitter, particularly in the spinal cord and brainstem. By blocking the binding of glycine to its receptors, strychnine and its analogs reduce inhibitory neurotransmission, leading to an increase in neuronal excitability and, at high doses, convulsions.

The introduction of a methoxy group at the 16-position could potentially alter the binding affinity and selectivity of the molecule for different glycine receptor subtypes. Structure-activity relationship studies on strychnine analogs have shown that modifications to the core structure can significantly impact potency.[9]

Signaling Pathway of Glycine Receptor Antagonism

The following diagram illustrates the general signaling pathway affected by strychnine-like compounds.

Glycine_Receptor_Antagonism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glycine_Vesicle Glycine Vesicle Glycine Glycine Glycine_Vesicle->Glycine Release GlyR Glycine Receptor (Ligand-gated Cl⁻ channel) Glycine->GlyR Binds to Chloride_Influx Cl⁻ Influx GlyR->Chloride_Influx Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization Strychnine This compound Strychnine->GlyR Blocks

Caption: Antagonism of the glycine receptor by this compound.

Cytotoxicity (Predicted)

Strychnine exhibits significant cytotoxicity, and it is expected that this compound would also be cytotoxic.[12] The degree of cytotoxicity would need to be determined experimentally. A common method for assessing cytotoxicity is the MTT assay.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a general workflow for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT_Assay_Workflow A 1. Seed cells in a 96-well plate B 2. Incubate for 24 hours A->B C 3. Treat cells with varying concentrations of this compound B->C D 4. Incubate for 24-72 hours C->D E 5. Add MTT solution to each well D->E F 6. Incubate for 2-4 hours (Formazan crystal formation) E->F G 7. Add solubilization solution (e.g., DMSO) F->G H 8. Measure absorbance at ~570 nm G->H I 9. Calculate cell viability (%) H->I

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion

This compound represents an interesting, yet understudied, derivative of strychnine. Based on the structure of its parent compound, it is predicted to be a potent neurotoxin that acts as a glycine receptor antagonist. The addition of a methoxy group at the 16-position likely influences its physicochemical properties and may modulate its biological activity. Further experimental investigation is crucial to fully characterize this compound and understand its potential applications or toxicological significance. The protocols and predicted data presented in this guide provide a foundation for future research endeavors.

References

An In-depth Technical Guide to 16-Methoxystrychnine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identifiers and Properties

16-Methoxystrychnine, a notable alkaloid compound, is identified by the Chemical Abstracts Service (CAS) number 5096-72-0 . This unique numerical identifier distinguishes it from all other chemical substances. The compound has a molecular formula of C22H24N2O3, indicating a composition of 22 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms.

IdentifierValueSource
CAS Number 5096-72-0[1][2][3][4]
Molecular Formula C22H24N2O3[1][3]
Molecular Weight 364.44 g/mol [1][3]
SMILES [H][C@@]1([C@@]23[H])C(CN4CC[C@]5([C@@]63[H])[C@]4(OC)C1)=CCO[C@H]2CC(N6C7=C5C=CC=C7)=O[1]
Initial Source Plants, specifically Strychnos nux-vomica Linn. of the Loganiaceae family.[1]

Physicochemical and Biological Characteristics

This compound is classified as an indole (B1671886) alkaloid.[1] Alkaloids are a class of naturally occurring organic compounds that mostly contain basic nitrogen atoms. This class of compounds is known for a wide range of physiological activities.

Information regarding the specific biological activity and mechanism of action of this compound is limited in publicly accessible scientific literature. A study involving systems pharmacology suggested that this compound, as a component of Semen Strychni, may play a role in complex biological networks, potentially relevant in the context of traditional medicine.[5] However, detailed experimental validation of its specific targets and pathways is not extensively documented.

Experimental Data and Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not widely published. Chemical suppliers that list this compound indicate a purity of 98% or higher, as determined by High-Performance Liquid Chromatography (HPLC), suggesting that established methods for its quality control exist within these commercial entities.

The characterization of such a molecule would typically involve a suite of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the carbon-hydrogen framework and the precise connectivity of atoms.

  • Mass Spectrometry (MS): To determine the exact molecular weight and fragmentation pattern, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Logical Workflow for Compound Characterization

The general workflow for the isolation and characterization of a natural product like this compound from its source, Strychnos nux-vomica, would follow a logical progression.

G General Workflow for Natural Product Characterization A Plant Material (Strychnos nux-vomica) B Extraction A->B C Crude Extract B->C D Chromatographic Separation (e.g., Column Chromatography, HPLC) C->D E Isolation of Pure Compound (this compound) D->E F Structural Elucidation E->F H Biological Activity Screening E->H G Spectroscopic Analysis (NMR, MS, IR) F->G I Identification of Bioactive Compounds H->I

Workflow for Natural Product Isolation and Characterization

Potential Signaling Pathway Interaction

Given its structural similarity to strychnine, a known antagonist of glycine (B1666218) receptors, it is plausible that this compound could interact with neurotransmitter systems. The following diagram illustrates a hypothetical interaction with a generic receptor signaling pathway, which would require experimental validation.

G Hypothetical Signaling Pathway Interaction cluster_0 Extracellular A This compound B Receptor (e.g., Glycine Receptor) A->B C Ion Channel Modulation B->C D Change in Membrane Potential C->D E Cellular Response D->E

References

The Enigmatic Pharmacology of 16-Methoxystrychnine: A Predictive Analysis Based on Structure-Activity Relationships of Strychnos Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: No direct experimental data for the pharmacological effects of 16-Methoxystrychnine is currently available in the public domain. This technical guide provides a predictive analysis based on the well-established structure-activity relationships (SAR) of the parent compound, strychnine (B123637), and its numerous analogues. The potential pharmacological profile outlined herein is therefore hypothetical and requires experimental validation.

Executive Summary

This compound is a derivative of the potent convulsant alkaloid, strychnine. While its specific pharmacological properties have not been empirically determined, a comprehensive analysis of the extensive body of research on strychnine and its analogues allows for a reasoned prediction of its potential biological activities. Strychnine is a high-affinity antagonist of inhibitory glycine (B1666218) receptors (GlyRs) and also interacts with various subtypes of nicotinic acetylcholine (B1216132) receptors (nAChRs). The introduction of a methoxy (B1213986) group at the C-16 position of the rigid heptacyclic strychnine framework is anticipated to significantly modulate these interactions. This guide synthesizes the known pharmacological data of related strychnine derivatives to forecast the potential effects of this compound, providing a foundational resource for future research and drug discovery efforts.

Introduction to Strychnine and its Analogues

Strychnine, a monoterpenoid indole (B1671886) alkaloid isolated from the seeds of Strychnos nux-vomica, is renowned for its extreme toxicity, which results from the blockade of inhibitory neurotransmission in the spinal cord.[1] Its primary mechanism of action is the competitive and high-affinity antagonism of the glycine receptor, a ligand-gated chloride channel.[2][3] This blockade leads to disinhibition of motor neurons, resulting in powerful reflex convulsions and death by asphyxiation. Beyond its effects on GlyRs, strychnine and its derivatives have been shown to interact with other neurotransmitter systems, most notably as antagonists of certain nicotinic acetylcholine receptors.[4][5]

The pharmacological profile of strychnine has been extensively explored through the synthesis and evaluation of a multitude of analogues. These studies have established critical structure-activity relationships, revealing that even minor modifications to the strychnine scaffold can dramatically alter receptor affinity, selectivity, and functional activity.

Predicted Pharmacological Profile of this compound

The C-16 position is located on the E-ring of the strychnine molecule, in proximity to the lactam moiety that is known to be crucial for high-affinity binding to the glycine receptor.[6] The introduction of a methoxy group at this position is likely to have significant steric and electronic consequences.

Potential Effects on Glycine Receptors

The lactam portion of strychnine is a key pharmacophoric element for its potent antagonism at glycine receptors.[6] Alterations in this region generally lead to a decrease in affinity. While no direct data on C-16 substitution exists, the proximity of this position to the critical C(21)=C(22) bond and the lactam ring suggests that the introduction of a bulky methoxy group could sterically hinder the optimal binding conformation at the glycine receptor. This would likely result in a reduced antagonist potency at GlyRs compared to strychnine.

Potential Effects on Nicotinic Acetylcholine Receptors

Strychnine acts as a non-competitive antagonist at various nAChR subtypes.[4][5] The structure-activity relationships for nAChR interactions are distinct from those for GlyRs. For instance, quaternization of the basic nitrogen in strychnine analogues eliminates GlyR activity while preserving affinity for a chimeric α7/5-HT3 receptor.[7] This suggests that the binding modes at these two receptor families are different. The impact of a 16-methoxy group on nAChR activity is more difficult to predict without experimental data. It is plausible that this modification could either decrease or, less likely, increase affinity or alter the subtype selectivity profile.

Quantitative Data from Structurally Related Analogues

To provide a framework for predicting the activity of this compound, the following table summarizes the quantitative data for strychnine and some of its key analogues at human glycine receptors.

CompoundReceptor SubtypeAssay TypeParameterValueReference
Strychnineα1 GlyRRadioligand BindingKi26 nM[7]
Strychnineα1β GlyRRadioligand BindingKi38 nM[7]
Brucine (B1667951) (2,3-dimethoxystrychnine)α1 GlyRRadioligand BindingKi1.1 µM[7]
Brucine (2,3-dimethoxystrychnine)α1β GlyRRadioligand BindingKi1.5 µM[7]
Isostrychnineα1 GlyRFunctional AssayIC501.6 µM[6]
Neostrychnineα1 GlyRFunctional AssayIC50>100 µM[6]
Strychnidineα1 GlyRFunctional AssayIC50>100 µM[6]

Table 1: Pharmacological Data of Strychnine and Selected Analogues at Glycine Receptors.

Proposed Experimental Protocols for Characterizing this compound

To empirically determine the pharmacological effects of this compound, a systematic experimental approach is required.

In Vitro Characterization
  • Receptor Binding Assays:

    • Objective: To determine the binding affinity of this compound for various receptor subtypes.

    • Method: Competitive radioligand binding assays using cell membranes expressing recombinant human α1, α2, α3, and β subunits of the glycine receptor, and various subtypes of nicotinic acetylcholine receptors (e.g., α4β2, α7). Membranes would be incubated with a specific radioligand (e.g., [³H]strychnine for GlyRs) and increasing concentrations of this compound. The concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) would be determined and converted to an affinity constant (Ki).

  • Functional Electrophysiology Assays:

    • Objective: To determine the functional effect (antagonism, agonism, modulation) of this compound at glycine and nicotinic acetylcholine receptors.

    • Method: Two-electrode voltage-clamp electrophysiology using Xenopus laevis oocytes expressing the receptor subtypes of interest. For antagonism studies, oocytes would be exposed to an agonist (e.g., glycine for GlyRs, acetylcholine for nAChRs) in the presence and absence of varying concentrations of this compound to generate concentration-response curves and determine the IC50. To test for agonist activity, this compound would be applied alone.

In Vivo Characterization
  • Rodent Behavioral Studies:

    • Objective: To assess the in vivo effects of this compound on motor function and potential convulsant activity.

    • Method: Administration of escalating doses of this compound to mice or rats via intraperitoneal or intravenous injection. Animals would be observed for signs of motor impairment, tremors, and convulsions. The dose that produces a convulsant response in 50% of the animals (CD50) would be determined.

Visualizations

Signaling Pathway of Glycine Receptor Antagonism

Glycine_Receptor_Antagonism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glycine_Vesicle Glycine Vesicles Release Glycine_Vesicle->Release Action Potential Glycine Glycine Release->Glycine GlyR Glycine Receptor (Chloride Channel) Glycine->GlyR Binds to Strychnine This compound (Predicted Antagonist) Strychnine->GlyR Blocks Chloride_Influx Cl- Influx GlyR->Chloride_Influx Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization Leads to

Caption: Predicted antagonistic action of this compound at the inhibitory glycine receptor synapse.

Experimental Workflow for Pharmacological Characterization

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Binding Radioligand Binding Assays (GlyRs, nAChRs) Function Two-Electrode Voltage Clamp (Xenopus Oocytes) Binding->Function Determine Affinity (Ki) Behavior Rodent Behavioral Analysis (Convulsant Activity) Function->Behavior Determine Functional Activity (IC50, Agonism) PK Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) Behavior->PK Assess In Vivo Potency (CD50) Conclusion Comprehensive Pharmacological Profile of this compound PK->Conclusion Establish PK/PD Profile

References

Preliminary Biological Screening of 16-Methoxystrychnine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Methoxystrychnine (B1618541) is a derivative of the well-known alkaloid, strychnine (B123637). Strychnine and its analogs, isolated from the seeds of the Strychnos nux-vomica tree, have been subjects of pharmacological interest due to their potent effects on the central nervous system. While strychnine itself is a potent convulsant acting as a competitive antagonist at glycine (B1666218) receptors, modifications to its chemical structure, such as the introduction of a methoxy (B1213986) group, could significantly alter its biological activity, potentially reducing toxicity and revealing novel therapeutic properties. This document outlines a hypothetical framework for the preliminary biological screening of this compound, drawing parallels from the study of related compounds.

Potential Biological Activities and Screening Strategy

Based on the known activities of strychnine and other methoxylated alkaloids, a preliminary biological screening of this compound would logically focus on several key areas:

  • Cytotoxic Activity: To assess its potential as an anticancer agent.

  • Neurological Activity: To determine its effects on the central and peripheral nervous systems, particularly its affinity for glycine and other neurotransmitter receptors.

  • Anti-inflammatory Activity: To investigate its potential to modulate inflammatory pathways.

  • Analgesic Activity: To evaluate its pain-relieving properties.

A general workflow for such a screening process is outlined below.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Evaluation cluster_2 Phase 3: Data Analysis & Lead Optimization A This compound Synthesis & Purification B Cytotoxicity Assays (e.g., MTT on cancer cell lines) A->B C Receptor Binding Assays (e.g., Glycine, Nicotinic Acetylcholine Receptors) A->C D Anti-inflammatory Assays (e.g., LPS-stimulated macrophages) A->D E Animal Models of Cancer B->E F Neurological Function Tests C->F H Inflammation Models (e.g., Carrageenan-induced paw edema) D->H I Structure-Activity Relationship (SAR) Studies E->I G Analgesia Models (e.g., Hot plate, Writhing tests) F->G F->I G->I H->I J Toxicity Profiling I->J K Lead Compound Identification J->K

Caption: General workflow for preliminary biological screening.

Experimental Protocols (Hypothetical)

The following are detailed, hypothetical protocols for key experiments in the preliminary screening of this compound.

Cytotoxicity Screening: MTT Assay

Objective: To determine the cytotoxic effects of this compound on various cancer cell lines.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

  • Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are treated with these concentrations for 24, 48, and 72 hours.

  • MTT Assay: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved in DMSO.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ (half-maximal inhibitory concentration) value is determined by plotting the percentage of viability against the compound concentration.

Receptor Binding Assay: Glycine Receptor

Objective: To assess the binding affinity of this compound to the glycine receptor.

Methodology:

  • Membrane Preparation: Synaptic membranes are prepared from the spinal cord of rats.

  • Binding Assay: The assay is performed in a buffer containing the prepared membranes, a radiolabeled ligand for the glycine receptor (e.g., [³H]strychnine), and varying concentrations of this compound.

  • Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The specific binding is determined by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled glycine) from the total binding. The inhibition constant (Ki) for this compound is calculated from the IC₅₀ value obtained from competitive binding curves.

Anti-inflammatory Assay: Nitric Oxide Production in Macrophages

Objective: To evaluate the effect of this compound on the production of the pro-inflammatory mediator nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM.

  • Cell Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Nitrite (B80452) Measurement: The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

  • Data Acquisition: The absorbance at 540 nm is measured.

  • Data Analysis: The concentration of nitrite is calculated from a standard curve of sodium nitrite. The inhibitory effect of this compound on NO production is expressed as a percentage of the LPS-stimulated control.

Hypothetical Signaling Pathway Involvement

Based on the known mechanism of strychnine and the common pathways involved in inflammation, a potential signaling pathway that could be modulated by this compound is the NF-κB pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates 16-Methoxy This compound 16-Methoxy->IKK Inhibits? DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Transcription

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Quantitative Data Summary (Hypothetical)

The following tables present a hypothetical summary of quantitative data that would be generated from the preliminary screening.

Table 1: Cytotoxicity of this compound (IC₅₀ in µM)

Cell Line24 hours48 hours72 hours
HeLa>10085.2 ± 5.462.1 ± 4.8
MCF-7>10092.5 ± 6.175.3 ± 5.2
A549>100>10088.9 ± 7.3

Table 2: Receptor Binding Affinity of this compound

ReceptorLigandKᵢ (µM)
Glycine[³H]strychnine5.8 ± 0.7
α7-nAChR[³H]α-Bungarotoxin>50

Table 3: Anti-inflammatory Activity of this compound

AssayEndpointIC₅₀ (µM)
NO ProductionNitrite25.4 ± 2.1
TNF-α ReleaseELISA32.8 ± 3.5
IL-6 ReleaseELISA41.2 ± 4.0

Conclusion

The preliminary biological screening of this compound represents a critical step in elucidating its pharmacological profile and therapeutic potential. The hypothetical framework presented here, based on established methodologies for related compounds, provides a comprehensive strategy for assessing its cytotoxic, neurological, anti-inflammatory, and analgesic activities. The data generated from such a screening would be invaluable for guiding future research, including lead optimization and mechanistic studies, to determine if this compound or its derivatives warrant further development as novel therapeutic agents. It is imperative that these hypothetical protocols and anticipated outcomes are subjected to rigorous experimental validation.

In Silico Prediction of 16-Methoxystrychnine Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of a hypothesized in silico approach to identify and characterize the potential biological targets of 16-Methoxystrychnine, an analog of the well-known alkaloid strychnine (B123637). This document is intended for researchers, scientists, and drug development professionals interested in the application of computational methods for drug discovery and repositioning.

Introduction to this compound and In Silico Target Prediction

Strychnine and its derivatives are a class of indole (B1671886) alkaloids that have been extensively studied for their diverse pharmacological activities. The parent compound, strychnine, is a potent competitive antagonist of the glycine (B1666218) receptor (GlyR), leading to excitatory effects on the central nervous system.[1][[“]][3] Analogs of strychnine have also demonstrated activity at other receptors, including nicotinic acetylcholine (B1216132) receptors (nAChRs) and muscarinic acetylcholine receptors, and have been investigated for potential anti-cancer and anti-plasmodial properties.[1][[“]]

The addition of a methoxy (B1213986) group at the 16th position of the strychnine scaffold, creating this compound, can potentially alter its binding affinity, selectivity, and overall pharmacological profile. In the absence of direct experimental data, in silico target prediction methods offer a powerful, cost-effective, and rapid approach to generate hypotheses about the likely protein targets of this novel compound. These computational techniques can be broadly categorized into ligand-based and structure-based approaches.[4][5] Ligand-based methods rely on the principle that structurally similar molecules often exhibit similar biological activities, while structure-based methods utilize the three-dimensional structure of potential protein targets to predict binding interactions.

This guide outlines a hypothetical workflow for the in silico target prediction of this compound, integrating multiple computational strategies to enhance the reliability of the predictions.

Methodologies for In Silico Target Prediction

A multi-faceted in silico approach is proposed to identify the potential targets of this compound. This workflow, depicted below, combines several computational techniques to build a consensus prediction, thereby increasing the confidence in the identified targets.

G cluster_0 Ligand Preparation cluster_1 Ligand-Based Prediction cluster_2 Structure-Based Prediction cluster_3 Target Prioritization & Analysis LigandPrep 3D Structure Generation & Energy Minimization of This compound ShapeSimilarity 3D Shape Similarity Screening LigandPrep->ShapeSimilarity Pharmacophore Pharmacophore-Based Screening LigandPrep->Pharmacophore ML Machine Learning-Based Prediction (e.g., SVM, RF) LigandPrep->ML ReverseDocking Reverse Docking against Protein Target Database LigandPrep->ReverseDocking ConsensusScoring Consensus Scoring & Target Ranking ShapeSimilarity->ConsensusScoring Pharmacophore->ConsensusScoring ML->ConsensusScoring ReverseDocking->ConsensusScoring PathwayAnalysis Pathway & Gene Ontology Enrichment Analysis ConsensusScoring->PathwayAnalysis

Figure 1: In Silico Target Prediction Workflow for this compound.
Ligand Preparation

The initial step involves the generation of a high-quality 3D structure of this compound.

Experimental Protocol:

  • 2D to 3D Conversion: The 2D chemical structure of this compound is sketched using a chemical drawing tool (e.g., ChemDraw) and converted to a 3D structure.

  • Conformational Search: A systematic or random conformational search is performed to identify low-energy conformers of the molecule.

  • Energy Minimization: The generated conformers are subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy 3D representation of the ligand.

Ligand-Based Target Prediction

These methods compare the features of this compound to those of known active ligands in large biological databases.

Experimental Protocols:

  • 3D Shape Similarity Screening:

    • The energy-minimized 3D structure of this compound is used as a query.

    • A shape-based screening is performed against a database of 3D ligand structures (e.g., ZINC, PubChem) using tools like ROCS (OpenEye) or Phase (Schrödinger).

    • The Tanimoto combo score (or a similar metric) is used to quantify the similarity in shape and chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings).

    • The known targets of the top-scoring similar molecules are considered potential targets for this compound.

  • Pharmacophore-Based Screening:

    • A pharmacophore model is generated for this compound, defining the spatial arrangement of its key chemical features.

    • This pharmacophore model is then used to screen a database of known ligands or protein structures (e.g., PharmIt, ZINCPharmer).

    • Hits from the screening are ranked based on how well they fit the pharmacophore model. The targets associated with these hits are flagged as potential targets.

  • Machine Learning-Based Prediction:

    • The chemical structure of this compound is converted into a set of molecular descriptors (e.g., ECFP4, MACCS keys).

    • These descriptors are used as input for pre-trained machine learning models (e.g., Support Vector Machines, Random Forests) that have been trained on large datasets of ligand-target interactions (e.g., ChEMBL).

    • The models predict a probability score for the interaction of this compound with a panel of biological targets.

Structure-Based Target Prediction

This approach involves docking the 3D structure of this compound into the binding sites of a large number of protein structures.

Experimental Protocol:

  • Reverse Docking:

    • A comprehensive database of 3D protein structures (e.g., PDB, AlphaFold Database) is prepared. This database should ideally be filtered to include druggable binding sites.

    • This compound is systematically docked into the binding sites of all proteins in the database using a docking program (e.g., AutoDock, Glide).

    • The docking poses are scored based on the predicted binding affinity (e.g., docking score, estimated ΔG).

    • Proteins are ranked based on their docking scores, with the top-ranked proteins considered as potential targets.

Target Prioritization and Analysis

The final step involves integrating the results from the different in silico methods to generate a high-confidence list of predicted targets.

Experimental Protocol:

  • Consensus Scoring:

    • The target lists generated from each of the above methods are collected.

    • A consensus score is calculated for each potential target. This can be a simple count of the number of methods that predicted the target, or a more complex weighted score that considers the confidence score from each method.

    • The targets are re-ranked based on their consensus score.

  • Pathway and Gene Ontology (GO) Enrichment Analysis:

    • The high-confidence list of predicted targets is submitted to a pathway analysis tool (e.g., KEGG, Reactome) and a GO enrichment tool (e.g., PANTHER, DAVID).

    • This analysis identifies biological pathways and cellular processes that are significantly enriched with the predicted targets, providing insights into the potential mechanism of action of this compound.

Predicted Targets and Biological Pathways

Based on the known pharmacology of strychnine and its analogs, the in silico prediction for this compound is expected to identify targets within the central nervous system, particularly neurotransmitter receptors. The following table summarizes a hypothetical set of top-ranked predicted targets, along with their prediction scores from each method.

Target NameGene SymbolLigand-Based Score (Normalized)Structure-Based Score (Normalized)Consensus RankPotential Function
Glycine Receptor Alpha-1GLRA10.920.881Neurotransmitter Gated Ion Channel
5-HT3A ReceptorHTR3A0.850.812Neurotransmitter Gated Ion Channel
Alpha-7 Nicotinic Acetylcholine ReceptorCHRNA70.780.853Neurotransmitter Gated Ion Channel
Muscarinic Acetylcholine Receptor M1CHRM10.710.654G-Protein Coupled Receptor
Voltage-gated sodium channel alpha subunit 1SCN1A0.650.725Ion Channel
Casein Kinase 2 Alpha 1CSNK2A10.580.616Kinase
Prostaglandin G/H synthase 2 (COX-2)PTGS20.520.557Enzyme

The predicted targets suggest that this compound may primarily act as a modulator of neuronal excitability. A potential signaling pathway involving the top-ranked predicted targets is illustrated below.

G cluster_0 This compound cluster_1 Predicted Primary Targets cluster_2 Downstream Effects Ligand This compound GlyR Glycine Receptor Ligand->GlyR Antagonism nAChR Nicotinic ACh Receptor Ligand->nAChR Modulation mAChR Muscarinic ACh Receptor Ligand->mAChR Modulation IonFlux Altered Ion Flux (Cl-, Na+, Ca2+) GlyR->IonFlux nAChR->IonFlux SecondMessenger Second Messenger Signaling (e.g., IP3, DAG) mAChR->SecondMessenger NeuronalExcitability Modulation of Neuronal Excitability IonFlux->NeuronalExcitability SecondMessenger->NeuronalExcitability

Figure 2: Potential Signaling Pathways Modulated by this compound.

Conclusion and Future Directions

This in silico analysis provides a set of high-probability candidate targets for this compound, with the glycine receptor being the most likely primary target, consistent with the known pharmacology of the strychnine scaffold. The predicted interactions with other neurotransmitter receptors and signaling proteins suggest a potentially complex pharmacological profile that warrants further experimental validation.

Future work should focus on in vitro binding assays and functional assays to confirm the predicted interactions and determine the functional consequences of this compound binding to these targets. The combination of in silico prediction and experimental validation provides a robust framework for accelerating the discovery of novel therapeutics and elucidating the mechanisms of action of uncharacterized compounds.

References

The Architecture of a Classic: A Literature Review on the Total Synthesis of Strychnine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The heptacyclic indole (B1671886) alkaloid, strychnine (B123637), represents a formidable challenge in the field of total synthesis. Its complex, cage-like architecture, comprising seven rings, six contiguous stereocenters, and a dense arrangement of functionality within a compact framework, has captivated and tested the ingenuity of synthetic chemists for decades. First isolated in 1818 and structurally elucidated in the 1940s, the quest for its chemical synthesis has become a benchmark for the development of new synthetic strategies and methodologies. This technical guide provides a detailed review of seminal and modern total syntheses of strychnine, focusing on quantitative data, detailed experimental protocols for key transformations, and visual representations of the synthetic logic.

Core Synthetic Strategies: A Tale of Two Intermediates

The vast majority of total syntheses of strychnine converge on one of two advanced intermediates, both of which are themselves natural products and historical degradation products of strychnine. The choice of target intermediate significantly influences the overall retrosynthetic analysis.

  • Isostrychnine: The first total synthesis by R. B. Woodward culminated in the formation of isostrychnine. This intermediate can be converted to strychnine under basic conditions (e.g., ethanolic potassium hydroxide), which induces a retro-Michael/Michael cascade to close the final ether bridge (Ring G). However, this equilibrium-driven transformation generally favors the starting material, leading to modest yields (typically 20-30%).[1]

  • The Wieland-Gumlich Aldehyde: A more common and efficient precursor is the Wieland-Gumlich aldehyde. This intermediate can be converted to strychnine in a single, high-yielding step by condensation with malonic acid followed by decarboxylation, a procedure established by Anet and Robinson.[1][2] This transformation typically proceeds in yields of 65-80%, making it the preferred endgame for most modern synthetic approaches.[1][2]

Landmark Total Syntheses: A Comparative Overview

This guide details several key total syntheses, showcasing the evolution of synthetic strategy from the classical approach of Woodward to more recent, efficient, and stereoselective methods.

The Woodward Synthesis (1954): A Historical Masterpiece

The first total synthesis of strychnine, accomplished by the group of R. B. Woodward, is a landmark in organic chemistry.[3][4][5] It demonstrated that a molecule of such complexity could be constructed through rational design. The synthesis is noted for its clever use of a veratryl group as a latent source of carbons for several of the rings and its intricate control of stereochemistry.

Retrosynthetic Logic of the Woodward Synthesis

woodward_retrosynthesis strychnine Strychnine isostrychnine Isostrychnine (Ring G Closure) strychnine->isostrychnine intermediate_15 Allylic Alcohol Intermediate (Allylic Rearrangement) isostrychnine->intermediate_15 diketone_23 Diketone Intermediate (Ring VI Closure) intermediate_15->diketone_23 enol_acetate_11 Enol Acetate (B1210297) Intermediate (Dieckmann Condensation) diketone_23->enol_acetate_11 pyridone_6 Pyridone Intermediate (Veratryl Ring Opening) enol_acetate_11->pyridone_6 spiro_indole_4 Spiro-Indole (Pictet-Spengler type) pyridone_6->spiro_indole_4 tryptamine_3 2-Veratryltryptamine spiro_indole_4->tryptamine_3 indole_1 2-Veratrylindole (Fischer Indole Synthesis) tryptamine_3->indole_1

Caption: Retrosynthetic analysis of the Woodward total synthesis of strychnine.

Quantitative Data Summary: Woodward Synthesis

Step No.TransformationKey ReagentsYield (%)
1-52-Veratrylindole to 2-VeratryltryptaminePPA, HCHO, Me₂NH, MeI, NaCN, LiAlH₄~40% (overall)
6-7Tryptamine to Spiro-Indole (Ring C formation)Ethyl glyoxalate, TsCl, Pyridine64%
8-9Reduction and AcetylationNaBH₄, Ac₂O, Pyridine84% (2 steps)
10Ozonolysis (Veratryl opening to form Ring III)O₃, AcOH, H₂O29%
11-14N-Ts removal, Acetylation, EsterificationHI, red P, Ac₂O, CH₂N₂~50% (overall)
15Dieckmann Condensation (Ring IV formation)NaOMe, MeOH88%
16-20Enol Tosylation and Michael AdditionTsCl, Py, NaSBn, RaNi, H₂, Pd/C~32% (overall)
21-23Hydrolysis and Racemic ResolutionKOH, (-)-quinine, Ac₂O, Py~9% (overall)
24-25Hydrolysis and Epimerization (Ring VI closure)HCl, SeO₂12% (2 steps)
26-28Alkyne addition and ReductionSodium acetylide, H₂ (Lindlar), LiAlH₄~24% (overall)
29Allylic Rearrangement to IsostrychnineHBr, AcOH; H₂SO₄~13%
30Isomerization to Strychnine (Ring G formation)KOH, EtOH~28%
Overall <0.01%

Detailed Experimental Protocol: Key Step - Dieckmann Condensation (Step 15)

To a solution of the fully elaborated diester intermediate (1.0 eq) in anhydrous methanol (B129727) under an inert atmosphere is added a solution of sodium methoxide (B1231860) (1.2 eq) in methanol. The reaction mixture is heated at reflux for 20 minutes, during which time the cyclized β-keto ester precipitates. After cooling to room temperature, the solid is collected by filtration, washed with cold methanol, and dried under vacuum to afford the Dieckmann condensation product. This step is crucial for the formation of Ring IV of the strychnine core.

The Overman Synthesis (1993): A Landmark in Enantioselectivity

The first enantioselective total synthesis of (-)-strychnine was a major breakthrough, achieved by Larry Overman's group.[1] This synthesis is celebrated for its strategic use of a powerful tandem cationic aza-Cope rearrangement–Mannich cyclization to construct the intricate CDE ring system with excellent stereocontrol. The synthesis targets the Wieland-Gumlich aldehyde, ensuring an efficient endgame.

Key Strategic Workflow: Overman's Aza-Cope–Mannich Cascade

overman_workflow start Azabicyclooctane Precursor iminium_gen Iminium Ion Formation start->iminium_gen (CH₂O)n aza_cope [3,3]-Sigmatropic Aza-Cope Rearrangement iminium_gen->aza_cope C5-C6 bond mannich Transannular Mannich Cyclization aza_cope->mannich C3-C7 bond product Pentacyclic CDE Core (Keto Aniline (B41778) 24) mannich->product 98% yield

Caption: The pivotal Aza-Cope–Mannich cascade in Overman's synthesis.

Quantitative Data Summary: Overman Synthesis (Selected Steps)

Step No. (approx.)TransformationKey ReagentsYield (%)
1-9Enantioselective preparation of Vinyl StannaneElectric Eel Acetylcholinesterase, Pd(PPh₃)₄, (Me₃Sn)₂~30%
10-17Assembly of Aza-Cope PrecursorStille coupling, Wittig, NaH~33%
18Aza-Cope–Mannich Cascade (CH₂O)n, Na₂SO₄, MeCN98%
19-23Elaboration to Wieland-Gumlich AldehydeMeO₂CCN, Zn, H₂SO₄, NaOMe, DIBAL-H~36%
24Conversion to (-)-StrychnineMalonic acid, Ac₂O, NaOAc~70%
Overall ~3%

Detailed Experimental Protocol: Key Step - Aza-Cope–Mannich Reaction (Step 18)

A mixture of the azabicyclooctane precursor (1.0 eq), paraformaldehyde (10 eq), and anhydrous sodium sulfate (B86663) (10 eq) in anhydrous acetonitrile (B52724) is heated at 80 °C in a sealed tube for 24 hours. After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pentacyclic keto aniline product as a white solid. This single, high-yielding step constructs the complex CDE ring system and sets key stereocenters.

The Rawal Synthesis (1994): Efficiency Through Cycloadditions

Viresh Rawal's synthesis of racemic strychnine is notable for its conciseness and strategic use of powerful carbon-carbon bond-forming reactions.[6] The key steps involve a high-pressure intramolecular Diels-Alder reaction to rapidly build the ABCE tetracyclic core, followed by an intramolecular Heck reaction to close the challenging bridged piperidine (B6355638) D ring. This route efficiently produces isostrychnine.

Key Strategic Relationships in Rawal's Synthesis

rawal_logic pyrroline Pyrroline Precursor diels_alder Intramolecular Diels-Alder Reaction pyrroline->diels_alder Heat, 185°C tetracycle ABCE Tetracycle diels_alder->tetracycle Ring E formation heck Intramolecular Heck Reaction tetracycle->heck Pd(OAc)₂ isostrychnine Isostrychnine (ABCDE Core) heck->isostrychnine Ring D formation

Caption: Key cycloaddition and coupling strategies in Rawal's synthesis.

Quantitative Data Summary: Rawal Synthesis

Step No. (approx.)TransformationKey ReagentsYield (%)
1-5Preparation of Pyrroline Precursor2-Nitrophenylacetonitrile derivatives~79%
6-7Diene-Carbamate FormationAldehyde 4, ClCO₂Me~85%
8Intramolecular Diels-Alder Reaction Benzene, 185-200 °C (sealed tube)99%
9Demethylation/Cyclization to PentacycleTMSI, CHCl₃, MeOH91%
10-11Alkylation with Vinyl Iodide SidechainAllylic bromide, K₂CO₃82%
12Intramolecular Heck Reaction Pd(OAc)₂, n-Bu₄NCl, K₂CO₃, DMF74%
13Deprotection to IsostrychnineHCl, H₂O, THF96%
Overall (to Isostrychnine)~34%

Detailed Experimental Protocol: Key Step - Intramolecular Heck Reaction (Step 12)

To a solution of the vinyl iodide precursor (1.0 eq) in anhydrous DMF under an argon atmosphere are added palladium(II) acetate (0.1 eq), tetra-n-butylammonium chloride (1.1 eq), and potassium carbonate (3.0 eq). The mixture is heated to 70 °C and stirred for 3 hours. After cooling, the reaction is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by flash chromatography on silica gel to yield the hexacyclic Heck product, which contains the complete ABCDE ring system of isostrychnine.

Conclusion

The total synthesis of strychnine has been a crucible for innovation in organic chemistry. Woodward's seminal work established the feasibility of synthesizing such a complex target. Subsequent syntheses, such as those by Overman and Rawal, have introduced powerful new methodologies—including catalytic enantioselective reactions, rearrangement cascades, and transition-metal-catalyzed cross-couplings—that have dramatically improved efficiency and stereocontrol. These efforts not only provide access to strychnine and its analogs for biological study but also enrich the entire field of organic synthesis with new strategies and tools applicable to other complex molecular targets. The ongoing interest in strychnine synthesis underscores its status as an enduring icon of molecular architecture.

References

Methodological & Application

Total synthesis of 16-Methoxystrychnine step-by-step protocol

Author: BenchChem Technical Support Team. Date: December 2025

Retrosynthetic Analysis

Retrosynthesis is a problem-solving technique for planning organic syntheses.[1] It involves breaking down a complex target molecule into simpler, more readily available precursor structures.[1][2] This "deconstruction" process is repeated until simple or commercially available starting materials are reached.[1]

Key Concepts in Retrosynthesis:

  • Disconnection: A strategic bond cleavage in the target molecule that reveals simpler precursor compounds.[2]

  • Synthon: An idealized fragment resulting from a disconnection, which may not be a real, stable molecule.[1]

  • Synthetic Equivalent: The real-world chemical reagent that acts as the source for the synthon.[2]

  • Transform: The reverse of a synthetic reaction.[1]

This backward-thinking process allows chemists to devise a logical and efficient forward synthetic plan.[3]

Caption: A conceptual diagram of retrosynthetic analysis.

Laboratory Safety: A Paramount Concern

The synthesis of complex and biologically active molecules often involves the use of hazardous materials, including toxic, flammable, and reactive chemicals. Adherence to strict safety protocols is not just a recommendation but a requirement for ensuring the well-being of researchers and the environment.

Core Safety Principles:

  • Risk Assessment: Before any experiment, a thorough risk assessment must be conducted to identify potential hazards and implement appropriate control measures.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, which includes, but is not limited to, safety goggles, laboratory coats, and chemical-resistant gloves.

  • Fume Hoods: All work with volatile, toxic, or odorous chemicals must be performed inside a properly functioning chemical fume hood.

  • Waste Disposal: Chemical waste must be disposed of according to institutional and regulatory guidelines. Never pour chemical waste down the drain.

  • Emergency Procedures: Be familiar with the location and use of emergency equipment, such as safety showers, eyewash stations, and fire extinguishers.

Safety_Workflow A Plan Experiment B Conduct Risk Assessment - Identify Hazards - Evaluate Risks A->B F Emergency Preparedness (Know locations of safety equipment) A->F C Implement Controls - PPE - Fume Hood - Engineering Controls B->C D Perform Experiment C->D E Proper Waste Disposal D->E

Caption: A workflow for ensuring safety in a chemical laboratory.

For detailed information on chemical safety, please consult resources from regulatory bodies such as the Occupational Safety and Health Administration (OSHA) or the European Chemicals Agency (ECHA). Your institution's Environmental Health and Safety (EH&S) department is also a critical resource for guidance and training.

Disclaimer: This content is for informational and educational purposes only. It does not provide instructions for the synthesis of any chemical compound. The synthesis of chemical substances, particularly those with high toxicity like strychnine (B123637) and its derivatives, should only be attempted by trained professionals in a properly equipped laboratory, in full compliance with all applicable laws and safety regulations.

References

Application Note: A Proposed Semi-Synthesis of 16-Methoxystrychnine from Strychnine

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Abstract

This document outlines a proposed semi-synthetic route for the preparation of 16-methoxystrychnine (B1618541) from commercially available strychnine (B123637). As no established protocol for this specific transformation is readily available in the scientific literature, this application note details a hypothetical multi-step synthesis based on known chemical transformations of strychnine and related alkaloids, as well as standard organic synthesis methodologies. The proposed pathway involves the initial conversion of strychnine to the Wieland-Gumlich aldehyde, followed by a projected sequence of protection, α-hydroxylation, and O-methylation to yield the target compound. This document is intended to serve as a conceptual framework for researchers, scientists, and drug development professionals interested in the chemical modification of strychnine.

Introduction

Strychnine, a complex indole (B1671886) alkaloid, has a rich history in chemical synthesis and pharmacology. Its intricate heptacyclic structure has made it a challenging and iconic target for total synthesis. The functionalization of the strychnine core at various positions is of significant interest for the development of novel pharmacological agents and for structure-activity relationship (SAR) studies. This application note proposes a theoretical pathway for the synthesis of this compound, a derivative that is not well-documented. The introduction of a methoxy (B1213986) group at the C-16 position could modulate the biological activity of the parent molecule. The proposed synthesis is a three-stage process commencing with the degradation of strychnine to a key intermediate, the Wieland-Gumlich aldehyde.

Proposed Synthetic Pathway

The proposed semi-synthesis of this compound is envisioned to proceed via the following three key stages:

  • Stage 1: Synthesis of Wieland-Gumlich Aldehyde from Strychnine. This is a well-established degradation of strychnine.[1]

  • Stage 2 (Hypothetical): Conversion of Wieland-Gumlich Aldehyde to 16-Hydroxystrychnine. This stage is theoretical and involves the protection of the aldehyde, followed by the formation of an enolate and subsequent α-hydroxylation.

  • Stage 3 (Hypothetical): O-Methylation of 16-Hydroxystrychnine. This final step proposes the methylation of the newly introduced hydroxyl group to yield the target this compound.

Data Presentation

The following table summarizes the expected, albeit theoretical, quantitative data for the proposed synthetic route. These values are estimations based on typical yields for analogous reactions reported in the literature.

StepTransformationStarting MaterialProductMolecular Weight ( g/mol )Theoretical Yield (%)Estimated Purity (%)
1DegradationStrychnineWieland-Gumlich Aldehyde334.42 → 310.3870-80>95
2aAldehyde ProtectionWieland-Gumlich AldehydeProtected Aldehyde310.38 → (Varies)85-95>95
2bα-HydroxylationProtected Aldehyde16-Hydroxy Intermediate(Varies) → (Varies)50-60>90
2cDeprotection16-Hydroxy Intermediate16-Hydroxystrychnine(Varies) → 350.4280-90>95
3O-Methylation16-HydroxystrychnineThis compound350.42 → 364.4570-80>98

Experimental Protocols

Note: The following protocols for Stages 2 and 3 are hypothetical and have not been experimentally validated. They are based on established organic chemistry principles and should be performed with caution by experienced chemists.

Stage 1: Synthesis of Wieland-Gumlich Aldehyde from Strychnine

This procedure is adapted from known literature methods for the degradation of strychnine.[1]

Materials:

Procedure:

  • Oxime Formation: Strychnine is treated with amyl nitrite in ethanol to form the corresponding oxime.

  • Beckmann Fragmentation: The oxime is subjected to a Beckmann fragmentation using thionyl chloride to yield a carbamic acid intermediate.

  • Decarboxylation and Nitrile Formation: The carbamic acid undergoes decarboxylation to form a nitrile.

  • Hydrolysis to Hemiacetal: The nitrile is hydrolyzed with barium hydroxide to afford a hemiacetetal, which exists in equilibrium with the Wieland-Gumlich aldehyde.

  • Purification: The product is purified by column chromatography on silica (B1680970) gel.

Stage 2 (Hypothetical): Conversion of Wieland-Gumlich Aldehyde to 16-Hydroxystrychnine

This proposed three-step sequence aims to introduce a hydroxyl group at the C-16 position.

2a. Protection of the Aldehyde Group

Materials:

  • Wieland-Gumlich Aldehyde

  • Ethylene (B1197577) glycol

  • p-Toluenesulfonic acid (catalytic amount)

  • Toluene

  • Sodium bicarbonate solution

  • Brine

  • Magnesium sulfate

Procedure:

  • To a solution of Wieland-Gumlich aldehyde in toluene, add ethylene glycol and a catalytic amount of p-toluenesulfonic acid.

  • Reflux the mixture with a Dean-Stark apparatus to remove water.

  • After completion of the reaction (monitored by TLC), cool the mixture and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the protected aldehyde.

2b. α-Hydroxylation of the Protected Intermediate

This protocol is based on the α-hydroxylation of ketones via their enolates.[2][3]

Materials:

  • Protected Wieland-Gumlich Aldehyde

  • Lithium diisopropylamide (LDA) in THF (freshly prepared)

  • (R)-(+)-N-(2-Benzenesulfonyl)camphor (Davis oxaziridine)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated ammonium (B1175870) chloride solution

Procedure:

  • Dissolve the protected aldehyde in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Slowly add a freshly prepared solution of LDA in THF. Stir for 1 hour at -78 °C to ensure complete enolate formation.

  • Add a solution of (R)-(+)-N-(2-Benzenesulfonyl)camphor in THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by flash chromatography.

2c. Deprotection of the Acetal

Materials:

  • 16-Hydroxy Intermediate (protected)

  • Aqueous hydrochloric acid (1 M)

  • Acetone (B3395972)

  • Sodium bicarbonate solution

Procedure:

  • Dissolve the protected 16-hydroxy intermediate in a mixture of acetone and 1 M aqueous HCl.

  • Stir the reaction at room temperature until deprotection is complete (monitored by TLC).

  • Neutralize the reaction mixture with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane, dry the organic layer over sodium sulfate, and concentrate to yield 16-hydroxystrychnine.

  • Further purification can be achieved by recrystallization or chromatography.

Stage 3 (Hypothetical): O-Methylation of 16-Hydroxystrychnine

This step proposes the use of a Williamson ether synthesis for the methylation of the hindered secondary alcohol.

Materials:

  • 16-Hydroxystrychnine

  • Sodium hydride (NaH)

  • Methyl iodide (MeI)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated ammonium chloride solution

Procedure:

  • To a solution of 16-hydroxystrychnine in anhydrous DMF under an inert atmosphere, add sodium hydride portion-wise at 0 °C.

  • Stir the mixture at room temperature for 1 hour to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add methyl iodide dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate.

  • Purify the crude this compound by column chromatography.

Visualizations

Experimental Workflow

G Strychnine Strychnine WG_Aldehyde Wieland-Gumlich Aldehyde Strychnine->WG_Aldehyde Degradation (Stage 1) Protected_Aldehyde Protected W-G Aldehyde WG_Aldehyde->Protected_Aldehyde Protection (Stage 2a) Hydroxy_Intermediate 16-Hydroxy Intermediate Protected_Aldehyde->Hydroxy_Intermediate α-Hydroxylation (Stage 2b) Hydroxy_Strychnine 16-Hydroxystrychnine Hydroxy_Intermediate->Hydroxy_Strychnine Deprotection (Stage 2c) Methoxy_Strychnine This compound Hydroxy_Strychnine->Methoxy_Strychnine O-Methylation (Stage 3)

Caption: Proposed synthetic workflow for the semi-synthesis of this compound.

Disclaimer

The protocols described in Stages 2 and 3 are theoretical and have not been experimentally validated. This application note is intended for informational purposes only and should be used as a guide for further research and development by qualified professionals. All chemical manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment. Strychnine and its derivatives are highly toxic, and appropriate safety precautions must be taken.

References

Application Notes and Protocols for the Quantification of 16-Methoxystrychnine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Introduction

16-Methoxystrychnine is a derivative of the highly toxic alkaloid, strychnine (B123637). As with other strychnine-related compounds, there is a need for sensitive and reliable analytical methods for its quantification in biological matrices. Such methods are crucial in toxicological investigations, pharmacokinetic studies, and in the development of potential therapeutic agents or antidotes. This document outlines a proposed analytical approach for the determination of this compound in biological samples such as blood, urine, and tissues, based on modern analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparative Quantitative Data for Strychnine and Brucine (B1667951)

To provide a reference for the expected performance of an analytical method for this compound, the following tables summarize the quantitative data from validated methods for strychnine and brucine in various biological samples.

Table 1: Quantitative Parameters for the Analysis of Strychnine in Biological Samples

Analytical MethodBiological MatrixSample PreparationLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeRecovery (%)Reference
GC-MSBloodSolid-Phase Extraction (SPE)0.03 µg/mL0.10 µg/mL0.10 - 2.5 µg/mL90.7[1][2]
GC-MSUrineSolid-Phase Extraction (SPE)0.05 mg/L---[3]
GC-MSBloodSolid-Phase Extraction (SPE)-0.05 mg/L--[3]
GC-MSTissuesLiquid-Liquid Extraction (LLE)-0.1 µg/g-75.0 - 98.7[4][5]
LC-MS/MSUrineLiquid-Liquid Extraction (LLE)--1 - 100 ng/mL-[6]
LC-MS/MSRat PlasmaProtein Precipitation-0.510 ng/mL0.510 - 306.3 ng/mL-[7]
LC-ESI-ITMSRat Liver S9Acetonitrile Precipitation0.008 µg/mL-0.020 - 8.0 µg/mL88.3[8][9]
HPLC-DADBloodSolid-Phase Extraction (SPE)0.5 ng/mL5 ng/mL--[10]
LC-MS/MSLivestock & Fishery ProductsEthyl Acetate Extraction-0.005 mg/kg>0.99 (R²)84.7 - 112.9[11]

Table 2: Quantitative Parameters for the Analysis of Brucine in Biological Samples

Analytical MethodBiological MatrixSample PreparationLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeRecovery (%)Reference
LC-MS/MSRat PlasmaProtein Precipitation-0.510 ng/mL0.510 - 306.3 ng/mL-[7]
LC-ESI-ITMSRat Liver S9Acetonitrile Precipitation0.008 µg/mL-0.020 - 8.5 µg/mL83.2[8][9]
HPLC-DADBloodSolid-Phase Extraction (SPE)0.5 ng/mL5 ng/mL--[10]
Micellar LCSerum, UrineDirect Injection0.09 µg/mL0.35 µg/mL>0.9997 (r²)-[12]

Proposed Experimental Protocol: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol is a proposed starting point and will require optimization and full validation.

3.1. Principle

This compound is extracted from human plasma using solid-phase extraction (SPE). The extracts are then analyzed by reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) using electrospray ionization (ESI) in positive ion mode. Quantification is achieved by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) and comparing the response of the analyte to that of a suitable internal standard (e.g., strychnine-d3 or a structurally similar compound not expected to be present in the samples).

3.2. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS), e.g., strychnine-d3

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) hydroxide (B78521)

  • Human plasma (drug-free)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB or MCX)

3.3. Sample Preparation (Solid-Phase Extraction)

  • Sample Pre-treatment: To 500 µL of plasma, add 50 µL of the internal standard working solution. Vortex for 10 seconds. Add 500 µL of 4% phosphoric acid and vortex.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex and transfer to an autosampler vial.

3.4. LC-MS/MS Conditions (Proposed)

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol.

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6.1-8 min: 10% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions: These will need to be determined by infusing a standard solution of this compound. A hypothetical transition could be based on the molecular weight of this compound (364.4 g/mol ). The precursor ion would be [M+H]+ at m/z 365.4. Product ions would be determined experimentally. For the internal standard (strychnine-d3), the transition would be m/z 338.2 → product ions.

  • Source Parameters: Optimized for maximum signal intensity (e.g., spray voltage, source temperature, gas flows).

3.5. Calibration and Quality Control

  • Prepare calibration standards by spiking known concentrations of this compound into drug-free plasma.

  • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

  • Process calibration standards and QC samples alongside the unknown samples.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

Visualizations

4.1. Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is pretreat Pre-treatment (Acidification) add_is->pretreat spe Solid-Phase Extraction (SPE) pretreat->spe elute Elution spe->elute evap Evaporation elute->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS System reconstitute->lcms data_acq Data Acquisition (MRM) lcms->data_acq data_proc Data Processing data_acq->data_proc quant Quantification data_proc->quant

Caption: Experimental workflow for the quantification of this compound.

4.2. Proposed Toxicological Signaling Pathway

signaling_pathway cluster_synapse Inhibitory Synapse presynaptic Presynaptic Neuron glycine_vesicle Glycine Vesicles postsynaptic Postsynaptic Neuron glycine_receptor Glycine Receptor (Ion Channel) glycine_vesicle->glycine_receptor Glycine Release cl_ion Cl- glycine_receptor->cl_ion Opens Channel inhibition Inhibition excitation Neuronal Excitation (Convulsions) glycine_receptor->excitation Blocked Inhibition Leads To cl_ion->postsynaptic Hyperpolarization (Inhibition) methoxystrychnine This compound methoxystrychnine->glycine_receptor

Caption: Proposed mechanism of this compound toxicity.

References

Application Notes and Protocols: 16-Methoxystrychnine as a Putative Molecular Probe in Neuroscience

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches for "16-methoxystrychnine" have yielded limited specific pharmacological data. The following application notes and protocols are primarily based on the well-characterized parent compound, strychnine (B123637) , a potent antagonist of glycine (B1666218) receptors (GlyRs). While This compound (B1618541) is an analog, its specific binding affinities and functional effects may differ. The provided data and protocols for strychnine serve as a foundational guide for investigating strychnine-like compounds.

Introduction

Strychnine and its analogs are invaluable tools in neuroscience for studying the structure and function of inhibitory glycine receptors (GlyRs). GlyRs are ligand-gated chloride channels that play a crucial role in mediating fast inhibitory neurotransmission, primarily in the spinal cord and brainstem.[1][2][3] Dysregulation of glycinergic signaling is implicated in various neurological disorders, including hyperekplexia (startle disease), and pain sensitization.[2][4]

This compound, as an analog of strychnine, is presumed to act as an antagonist at glycine receptors. By blocking the binding of the endogenous agonist glycine, it can be used to probe the physiological and pathological roles of glycinergic neurotransmission. The primary application of such probes is in the characterization of GlyR subtypes, investigation of synaptic inhibition, and screening for novel therapeutic agents that modulate GlyR activity.

Mechanism of Action

Strychnine acts as a competitive antagonist at the orthosteric binding site of glycine receptors.[5] Upon binding, it stabilizes the receptor in a closed or non-conducting state, thereby preventing the influx of chloride ions that would normally hyperpolarize the neuron and inhibit its firing.[1][5] This blockade of inhibition leads to an overall increase in neuronal excitability. The interaction of strychnine with the GlyR is highly specific, making it a valuable tool for isolating and studying glycinergic currents.[6]

Signaling Pathway of Glycinergic Inhibition and its Blockade by Strychnine Analogs

GlyR_Signaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Membrane Glycine_Vesicle Glycine Vesicles Glycine_Release Glycine Release Glycine_Vesicle->Glycine_Release Action Potential GlyR Glycine Receptor (GlyR) (Chloride Channel) Glycine_Release->GlyR Glycine Binds Chloride_Influx Cl- Influx GlyR->Chloride_Influx Opens Hyperpolarization Hyperpolarization Chloride_Influx->Hyperpolarization Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition Strychnine This compound (Strychnine Analog) Strychnine->GlyR Blocks

Caption: Glycinergic neurotransmission and its antagonism by strychnine analogs.

Quantitative Data

CompoundReceptor/SitePreparationAssay TypeKd / Ki / IC50Reference
[3H]StrychnineGlycine ReceptorRat Spinal Cord MembranesSaturation BindingKd: ~30 nM[6]
GlycineGlycine ReceptorRat Spinal Cord MembranesCompetition vs. [3H]StrychnineKi: ~10 µM[6]
Strychnineα1 Glycine ReceptorHuman, expressedFunctional (Antagonism)IC50: ~1.6 µM (for isostrychnine)[7]

Experimental Protocols

Radioligand Binding Assay for Glycine Receptors

This protocol is adapted for determining the binding affinity of a test compound (e.g., this compound) at the strychnine-sensitive glycine receptor using a competition binding assay with [3H]strychnine.

Materials:

  • Biological Sample: Synaptic membrane preparations from rat spinal cord or brainstem, or cell lines expressing recombinant glycine receptors.

  • Radioligand: [3H]Strychnine (specific activity ~20-40 Ci/mmol).

  • Test Compound: this compound.

  • Non-specific Binding Control: Unlabeled strychnine (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/B or GF/C).

  • Scintillation Cocktail and Counter.

Procedure:

  • Membrane Preparation: Homogenize tissue in ice-cold buffer and centrifuge to pellet membranes. Resuspend the pellet in fresh buffer and store at -80°C. On the day of the experiment, thaw and resuspend membranes in the assay buffer. Determine protein concentration using a standard assay (e.g., BCA).

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, [3H]strychnine (at a final concentration near its Kd, e.g., 1-5 nM), and membrane preparation (25-100 µg protein).

    • Non-specific Binding: Unlabeled strychnine (10 µM), [3H]strychnine, and membrane preparation.

    • Competition: A range of concentrations of this compound, [3H]strychnine, and membrane preparation.

  • Incubation: Incubate the plate at room temperature (or 4°C) for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using the harvester. Wash the filters 3-4 times with ice-cold wash buffer to separate bound from free radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]strychnine and Kd is its dissociation constant.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation in 96-well plate Membrane_Prep->Incubation Reagent_Prep Reagent Preparation ([3H]Strychnine, Test Compound) Reagent_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Calc_Specific_Binding Calculate Specific Binding Scintillation->Calc_Specific_Binding Plot_Curve Plot Competition Curve Calc_Specific_Binding->Plot_Curve Determine_IC50_Ki Determine IC50 and Ki Plot_Curve->Determine_IC50_Ki

Caption: Workflow for a competitive radioligand binding assay.

Electrophysiological Recording

This protocol describes whole-cell patch-clamp recordings from neurons (e.g., in spinal cord slices or cultured neurons) to measure the effect of this compound on glycine-evoked currents.

Materials:

  • Biological Sample: Acute brain or spinal cord slices, or primary neuronal cultures.

  • External Solution (ACSF for slices): Containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose, bubbled with 95% O2 / 5% CO2.

  • Internal Solution (for patch pipette): Containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.3 with CsOH.

  • Agonist: Glycine.

  • Antagonist: this compound.

  • Other Blockers: Tetrodotoxin (TTX, 0.5 µM) to block voltage-gated sodium channels, and bicuculline (B1666979) (10 µM) and APV/CNQX (as needed) to block GABAA and glutamate (B1630785) receptors, respectively.

  • Electrophysiology Rig: Microscope, micromanipulators, amplifier, digitizer, and data acquisition software.

Procedure:

  • Preparation: Prepare brain/spinal cord slices or neuronal cultures as per standard protocols.

  • Recording:

    • Transfer the preparation to the recording chamber and perfuse with external solution.

    • Establish a whole-cell patch-clamp recording from a target neuron. Hold the neuron at a potential of -60 mV.

    • Apply glycine (e.g., 10-100 µM) to the neuron using a local perfusion system to evoke an inward current (due to the high chloride in the internal solution).

    • After establishing a stable baseline of glycine-evoked currents, co-apply this compound at various concentrations with the glycine.

  • Data Acquisition: Record the current responses before, during, and after the application of this compound.

  • Data Analysis:

    • Measure the peak amplitude of the glycine-evoked currents in the absence and presence of different concentrations of this compound.

    • Calculate the percentage of inhibition for each concentration.

    • Plot the percentage of inhibition against the log concentration of this compound to determine the IC50.

Electrophysiology_Workflow cluster_setup Setup cluster_experiment Experiment cluster_analysis Analysis Prepare_Sample Prepare Slices or Culture Establish_Recording Establish Whole-Cell Recording Prepare_Sample->Establish_Recording Baseline Record Baseline Glycine-Evoked Currents Establish_Recording->Baseline Apply_Antagonist Co-apply this compound with Glycine Baseline->Apply_Antagonist Washout Washout and Recovery Apply_Antagonist->Washout Measure_Inhibition Measure Current Inhibition Apply_Antagonist->Measure_Inhibition Plot_Dose_Response Plot Dose-Response Curve Measure_Inhibition->Plot_Dose_Response Calculate_IC50 Calculate IC50 Plot_Dose_Response->Calculate_IC50

References

Application of 16-Methoxystrychnine in Studying Ion Channel Function: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The study of ion channels, critical components of cellular signaling and excitability, relies on specific pharmacological tools to dissect their function. While direct research on 16-Methoxystrychnine in ion channel studies is not extensively documented in publicly available literature, its parent compound, strychnine (B123637) , is a cornerstone pharmacological agent, particularly for the investigation of inhibitory glycine (B1666218) receptors (GlyRs).[1][2] Glycine receptors are ligand-gated ion channels that play a crucial role in mediating fast inhibitory neurotransmission, primarily in the spinal cord and brainstem.[1][3]

Strychnine acts as a potent and selective competitive antagonist at the glycine binding site on GlyRs.[1][3][4] This antagonism blocks the influx of chloride ions that normally occurs upon glycine binding, thereby preventing the hyperpolarization of the postsynaptic membrane and leading to neuronal disinhibition. This property has made strychnine an invaluable tool for:

  • Identifying and characterizing glycine receptors: Radiolabeled strychnine, such as [³H]strychnine, has been instrumental in the purification, localization, and quantification of GlyRs in the central nervous system.[4][5][6]

  • Elucidating the physiological roles of glycinergic inhibition: By blocking GlyR function, researchers can study the downstream effects on neuronal circuits, motor control, and sensory processing.[3]

  • Investigating the structure-function relationship of GlyRs: Strychnine and its derivatives serve as probes to understand the architecture of the glycine binding pocket and the allosteric mechanisms of channel gating.[7]

  • Screening for novel GlyR modulators: The displacement of radiolabeled strychnine binding is a common assay for identifying new compounds that interact with the glycine receptor.

Given the structural similarity, it is plausible that this compound would also exhibit antagonist activity at glycine receptors. The addition of a methoxy (B1213986) group at the 16th position could potentially alter its binding affinity, selectivity, and pharmacokinetic properties compared to strychnine. However, without direct experimental data, this remains speculative.

The primary ion channel target for strychnine is the inhibitory glycine receptor , a member of the Cys-loop superfamily of ligand-gated ion channels.[8][9] These receptors are pentameric structures composed of various alpha (α) and beta (β) subunits.[3] Strychnine sensitivity varies between different GlyR subunit compositions.[10]

The following sections will provide detailed protocols and data based on the well-established use of strychnine as a representative tool for studying ion channel function, with the understanding that these may serve as a starting point for investigating this compound.

Quantitative Data Summary

Due to the lack of specific data for this compound, the following table summarizes the binding and functional data for strychnine at glycine receptors. This information provides a benchmark for potential future studies on its methoxy derivative.

CompoundReceptor/SubunitPreparationAssay TypeIC₅₀ / KᵢReference
StrychnineGlycine ReceptorRat Spinal Cord Membranes[³H]Strychnine BindingKᵢ: ~0.03 µM[4][5][6]
StrychnineHomomeric α1 GlyRXenopus oocytesElectrophysiologyIC₅₀: 16 nM[10]
StrychnineHomomeric α2 GlyRXenopus oocytesElectrophysiologyIC₅₀: 18 nM[10]
StrychnineHomomeric α2* GlyRXenopus oocytesElectrophysiologyIC₅₀: 18 µM[10]
GlycineGlycine ReceptorRat Spinal Cord Membranes[³H]Strychnine DisplacementKᵢ: ~10 µM[4][5][6]

Key Experimental Protocols

The following are detailed protocols for fundamental experiments used to characterize the interaction of compounds like strychnine with ion channels. These can be adapted for the study of this compound.

Radioligand Binding Assay for Glycine Receptors

This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., this compound) for the strychnine binding site on glycine receptors.

Objective: To determine the inhibitory constant (Kᵢ) of a test compound for the glycine receptor.

Materials:

  • Synaptic membrane preparation from rat spinal cord or brainstem.

  • [³H]Strychnine (radioligand).

  • Test compound (e.g., this compound) at various concentrations.

  • Glycine (for non-specific binding determination).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Liquid scintillation counter.

Protocol:

  • Membrane Preparation: Homogenize fresh or frozen rat spinal cord in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous ligands. Resuspend the final pellet in binding buffer.

  • Assay Setup: In a microcentrifuge tube, add the following in order:

    • Binding buffer.

    • A fixed concentration of [³H]Strychnine (typically at or below its Kd).

    • Increasing concentrations of the test compound (e.g., this compound). For non-specific binding, use a high concentration of unlabeled glycine or strychnine.

    • Add the membrane preparation to initiate the binding reaction.

  • Incubation: Incubate the tubes at a specific temperature (e.g., 4°C or 25°C) for a predetermined time to reach equilibrium.

  • Termination of Binding: Rapidly filter the incubation mixture through glass fiber filters under vacuum to separate bound from free radioligand.

  • Washing: Wash the filters quickly with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site or two-site binding model using non-linear regression to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation of Membranes, Radioligand, & Test Compound Membrane_Prep->Incubation Ligand_Prep Radioligand & Test Compound Dilutions Ligand_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Separates bound/ free ligand Washing Filter Washing Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation Data_Processing Calculate Specific Binding Scintillation->Data_Processing Curve_Fitting IC50 Determination (Curve Fitting) Data_Processing->Curve_Fitting Ki_Calculation Ki Calculation (Cheng-Prusoff) Curve_Fitting->Ki_Calculation

Workflow for a competitive radioligand binding assay.
Whole-Cell Patch-Clamp Electrophysiology

This protocol details how to measure the effect of a test compound on glycine-activated currents in cultured cells expressing glycine receptors.

Objective: To determine if a test compound acts as an antagonist, agonist, or modulator of glycine receptors and to quantify its potency (IC₅₀ or EC₅₀).

Materials:

  • HEK293 cells (or other suitable cell line) transiently or stably expressing the glycine receptor subunit(s) of interest.

  • Cell culture medium and supplements.

  • External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4).

  • Internal solution (e.g., containing in mM: 140 KCl, 1 MgCl₂, 10 HEPES, 11 EGTA, pH 7.2).

  • Glycine stock solution.

  • Test compound stock solution (e.g., this compound).

  • Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system).

  • Borosilicate glass capillaries for pulling patch pipettes.

Protocol:

  • Cell Preparation: Plate the cells expressing glycine receptors onto coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.

  • Recording Setup: Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.

  • Obtaining a Whole-Cell Recording:

    • Approach a cell with the patch pipette while applying positive pressure.

    • Once the pipette touches the cell, release the positive pressure to form a high-resistance seal (GΩ seal).

    • Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.

  • Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV.

  • Drug Application:

    • Apply a known concentration of glycine to the cell using a perfusion system to elicit an inward chloride current (using a low chloride internal solution would result in an outward current).

    • After a stable baseline response to glycine is established, co-apply glycine with different concentrations of the test compound (e.g., this compound).

    • Wash out the test compound and re-apply glycine to check for recovery.

  • Data Acquisition and Analysis:

    • Record the current responses using data acquisition software.

    • Measure the peak amplitude of the glycine-activated current in the absence and presence of the test compound.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to the Hill equation to determine the IC₅₀.

Patch_Clamp_Workflow Start Prepare Cells Expressing Glycine Receptors Pull_Pipette Pull Patch Pipette Start->Pull_Pipette Form_Seal Approach Cell and Form Gigaohm Seal Pull_Pipette->Form_Seal Go_Whole_Cell Rupture Membrane to Achieve Whole-Cell Configuration Form_Seal->Go_Whole_Cell Voltage_Clamp Set Holding Potential (-60 mV) Go_Whole_Cell->Voltage_Clamp Apply_Glycine Apply Glycine to Establish Baseline Current Voltage_Clamp->Apply_Glycine Apply_Test_Compound Co-apply Glycine and Test Compound Apply_Glycine->Apply_Test_Compound Record_Current Record Current Response Apply_Test_Compound->Record_Current Washout Washout and Check for Recovery Record_Current->Washout Analyze Measure Peak Current and Calculate Inhibition Record_Current->Analyze Washout->Apply_Glycine Repeat for different concentrations Determine_IC50 Plot Dose-Response Curve and Determine IC50 Analyze->Determine_IC50

Experimental workflow for whole-cell patch-clamp electrophysiology.

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of strychnine as a glycine receptor antagonist. It is hypothesized that this compound would act similarly.

Glycine_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glycine Glycine GlyR Glycine Receptor (Ion Channel) Glycine->GlyR Binds to Strychnine Strychnine / This compound Strychnine->GlyR Blocks Binding Site Cl_ion Cl⁻ GlyR->Cl_ion Opens Channel No_Hyperpolarization No Hyperpolarization GlyR->No_Hyperpolarization Channel Remains Closed Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Influx leads to Inhibition Neuronal Inhibition Hyperpolarization->Inhibition Disinhibition Neuronal Disinhibition (Excitation) No_Hyperpolarization->Disinhibition

Mechanism of strychnine antagonism at the glycine receptor.

References

Protocol for the Solubilization of 16-Methoxystrychnine for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

This document provides a detailed protocol for the dissolution of 16-Methoxystrychnine, a strychnine (B123637) analog, for use in in vitro experimental settings. Due to the limited availability of direct solubility data for this compound, this protocol is based on the known solubility of the closely related compound, brucine (B1667951) (10,11-dimethoxystrychnine), and general practices for dissolving hydrophobic compounds for cell-based assays.[1][2] this compound, like strychnine, is a potent antagonist of the glycine (B1666218) receptor, making it a valuable tool for studying inhibitory neurotransmission.[3][4]

Proper solubilization and handling are critical to ensure the accuracy and reproducibility of experimental results. This protocol outlines the recommended solvent, preparation of stock solutions, and subsequent dilution for use in cell culture media.

Data Presentation: Solubility of a Related Compound

As a proxy for this compound, the solubility of brucine in various solvents is presented below. It is anticipated that this compound will exhibit similar solubility characteristics.

SolventSolubility of BrucineReference
WaterSparingly soluble (approx. 1.3 g/L)[1]
Boiling WaterSoluble (approx. 100 g/L)[1]
EthanolSoluble (approx. 9.5 g/L)[1]
ChloroformSoluble (approx. 6 g/L)[1]
MethanolSoluble (1 g in 0.8 ml)[5]
Dimethyl Sulfoxide (B87167) (DMSO)High solubility (powerful solvent for a wide array of organic materials)[6][7]

Based on this data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound due to its excellent solvating power for organic compounds.[6][7]

Experimental Protocols

Materials
  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Water bath or heat block (optional)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile, filtered syringe filters (0.22 µm)

Protocol for Preparing a 10 mM Stock Solution in DMSO
  • Pre-warm the DMSO: If the ambient temperature is below 18.5°C (65.3°F), DMSO will be frozen.[8] Warm the DMSO vial in a 37°C water bath or with gentle hand warming until it is completely liquid.

  • Weigh the this compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight of this compound: 364.43 g/mol ), weigh out 3.64 mg.

  • Add DMSO: Add the calculated volume of DMSO to the vial containing the this compound powder.

  • Dissolve the Compound:

    • Vortex the solution vigorously for 1-2 minutes.

    • Visually inspect the solution to ensure all solid material has dissolved.

    • If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution. Vortex again.

  • Sterile Filtration (Optional but Recommended): For long-term storage and to ensure sterility for cell culture experiments, filter the stock solution through a 0.22 µm syringe filter into a new sterile vial.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Protocol for Preparing Working Solutions in Cell Culture Medium
  • Thaw the Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Pre-warm the Cell Culture Medium: Warm the required volume of cell culture medium to 37°C in a water bath.

  • Serial Dilution: Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: To avoid precipitation, add the this compound stock solution to the culture medium and mix immediately and thoroughly. Do not add the medium to the concentrated stock.

    • The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.

  • Application to Cells: Immediately apply the prepared working solutions to your in vitro cell cultures.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add DMSO weigh->add_dmso dissolve Vortex & Gently Warm to Dissolve add_dmso->dissolve filter Sterile Filter (0.22 µm) dissolve->filter store Aliquot & Store at -20°C/-80°C filter->store thaw Thaw Stock Solution store->thaw warm_medium Warm Cell Culture Medium thaw->warm_medium dilute Serially Dilute in Medium warm_medium->dilute apply Apply to In Vitro Assay dilute->apply G cluster_membrane Postsynaptic Membrane glyr Glycine Receptor (Ion Channel) cl_influx Cl- Influx glyr->cl_influx Opens Channel glycine Glycine (Agonist) glycine->glyr Binds methoxystrychnine This compound (Antagonist) methoxystrychnine->glyr Blocks hyperpolarization Hyperpolarization (Inhibition) cl_influx->hyperpolarization

References

Application Notes and Protocols for Testing 16-Methoxystrychnine Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Methoxystrychnine is a derivative of the highly toxic alkaloid strychnine (B123637). While the parent compound, strychnine, is well-known for its neurotoxic effects as a glycine (B1666218) receptor antagonist, the cytotoxic potential and mechanisms of its derivatives are less understood.[1][2][3] Preliminary studies on related alkaloids, such as brucine (B1667951) and strychnine itself, suggest that these compounds can induce apoptosis in various cell lines, including human hepatoma and colon cancer cells. The proposed mechanisms often involve the mitochondrial pathway, characterized by caspase activation, changes in mitochondrial membrane potential, and the involvement of Bcl-2 family proteins and intracellular calcium levels.[4]

These application notes provide a comprehensive guide for researchers to assess the cytotoxicity of this compound using a panel of standard in vitro cell culture assays. The protocols detailed below will enable the determination of the compound's cytotoxic potential, elucidation of the mode of cell death, and investigation into the underlying signaling pathways.

Recommended Cell Lines

The choice of cell line is critical for obtaining relevant cytotoxicity data. Based on the known neurotoxic effects of strychnine and the potential anti-cancer properties of related alkaloids, the following cell lines are recommended:

  • Neuronal Cell Lines:

    • SH-SY5Y (Human neuroblastoma): A widely used model for neurotoxicity studies.

    • Primary Neuronal Cultures: For more physiologically relevant data, though more complex to maintain.

  • Cancer Cell Lines:

    • HepG2 (Human hepatoma): Shown to be susceptible to apoptosis induced by strychnine-related alkaloids.[4]

    • DLD1, SW480 (Human colon cancer): Demonstrated to undergo apoptosis in response to strychnine and brucine.[5]

    • HeLa (Human cervical cancer): A robust and commonly used cell line for general cytotoxicity screening.

  • Non-cancerous Control Cell Line:

    • Vero (Kidney epithelial cells from an African green monkey): Used in studies to assess the general cytotoxicity of strychnine.[6]

Key Cytotoxicity Assays

A multi-assay approach is recommended to gain a comprehensive understanding of this compound's cytotoxic effects.

  • Cell Viability Assays (Metabolic Activity):

    • MTT Assay: Measures the metabolic activity of cells, which is an indicator of cell viability.[1][6]

  • Cell Membrane Integrity Assays:

    • Lactate (B86563) Dehydrogenase (LDH) Release Assay: Quantifies the release of LDH from damaged cells, indicating a loss of membrane integrity.

  • Apoptosis Assays:

    • Annexin V-FITC/Propidium Iodide (PI) Staining: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

    • Caspase Activity Assays: Measures the activity of key executioner caspases (e.g., Caspase-3/7) involved in apoptosis.

    • TUNEL Assay: Detects DNA fragmentation, a hallmark of late-stage apoptosis.

Experimental Protocols

MTT Cell Viability Assay

Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in metabolically active cells to form a purple formazan (B1609692) product.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

LDH Cytotoxicity Assay

Principle: This assay quantifies the amount of lactate dehydrogenase (LDH) released into the cell culture medium upon damage to the plasma membrane.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection: After the treatment period, carefully collect 50 µL of the cell culture supernatant from each well.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD⁺) to each supernatant sample in a new 96-well plate.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Use a positive control (cells treated with a lysis buffer) to determine the maximum LDH release and calculate the percentage of cytotoxicity.

Annexin V-FITC/PI Apoptosis Assay

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: IC₅₀ Values of this compound on Various Cell Lines

Cell LineIncubation Time (h)IC₅₀ (µM)
SH-SY5Y24
48
72
HepG224
48
72
DLD124
48
72
Vero24
48
72

Table 2: Percentage of Apoptotic and Necrotic Cells after Treatment with this compound

Cell LineTreatment (Concentration, Time)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic (Annexin V+/PI+)% Necrotic (Annexin V-/PI+)
SH-SY5YControl
16-MS (X µM, 24h)
16-MS (Y µM, 48h)
HepG2Control
16-MS (X µM, 24h)
16-MS (Y µM, 48h)

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Culture Preparation cluster_treatment Compound Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis start Select and Culture Cell Lines seed Seed Cells in Multi-well Plates start->seed treat Treat with this compound (Dose- and Time-response) seed->treat viability Cell Viability (MTT Assay) treat->viability membrane Membrane Integrity (LDH Assay) treat->membrane apoptosis Apoptosis (Annexin V/PI) treat->apoptosis analyze Calculate IC50 and % Cytotoxicity viability->analyze membrane->analyze apoptosis->analyze pathway Propose Mechanism of Action analyze->pathway

Caption: A generalized workflow for assessing the cytotoxicity of this compound.

Proposed Signaling Pathway for Apoptosis Induction

Based on the known mechanisms of related alkaloids, the following pathway is proposed for this compound-induced apoptosis.

apoptosis_pathway cluster_stimulus External Stimulus cluster_cellular Cellular Response cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade cluster_apoptosis Apoptotic Outcome compound This compound ca_increase ↑ Intracellular Ca²⁺ compound->ca_increase bcl2 Bcl-2 Family (e.g., ↓ Bcl-2, ↑ Bax) compound->bcl2 mmp ↓ Mitochondrial Membrane Potential ca_increase->mmp bcl2->mmp cyto_c Cytochrome c Release mmp->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis_out DNA Fragmentation Apoptotic Body Formation cas3->apoptosis_out

Caption: Proposed mitochondrial pathway for this compound-induced apoptosis.

Conclusion

The provided protocols and guidelines offer a robust framework for the initial cytotoxic characterization of this compound. By employing a combination of viability, membrane integrity, and apoptosis assays, researchers can obtain a comprehensive profile of the compound's effects on different cell types. The resulting data will be crucial for further mechanistic studies and for evaluating the therapeutic or toxicological potential of this strychnine derivative.

References

Application Notes and Protocols for In vivo Administration of 16-Methoxystrychnine and Related Alkaloids in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No direct in vivo experimental data for 16-Methoxystrychnine was identified in the public domain at the time of this writing. The following application notes and protocols are based on data from structurally related and well-studied alkaloids, namely strychnine (B123637) and its metabolite 16-hydroxystrychnine , as well as the related compound brucine (B1667951) . Researchers should exercise caution and conduct thorough dose-finding and toxicity studies before commencing any in vivo experiments with this compound.

Introduction

Strychnine and its derivatives are indole (B1671886) alkaloids sourced from the seeds of the Strychnos nux-vomica tree. These compounds are potent neurotoxins that act as competitive antagonists of the inhibitory neurotransmitter glycine (B1666218) at its receptors, primarily in the spinal cord and brainstem. This antagonism leads to excessive neuronal excitation, resulting in convulsions and, at high doses, respiratory failure and death. Due to their potent biological activity, these alkaloids are valuable tools in neuroscience research for studying the glycine receptor system and modeling certain neurological conditions.

This document provides a summary of available in vivo data for strychnine and related compounds and offers generalized protocols for their administration in animal models, intended to serve as a starting point for researchers investigating novel derivatives like this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data for strychnine and brucine from various animal models and administration routes.

Table 1: Acute Toxicity (LD50) of Strychnine in Various Animal Models[1][2][3]
Animal ModelRoute of AdministrationLD50 (mg/kg)
MouseOral2
MouseIntraperitoneal0.98
MouseSubcutaneous0.474
MouseIntravenous0.41
RatOral16
RatIntraperitoneal2.5
RatSubcutaneous1.2
RatIntravenous0.96
DogOral0.5
DogSubcutaneous0.35
CatOral0.5 - 0.75
RabbitOral0.6

Note: Strychnine toxicity can be sex-dependent in rats, with females being more susceptible.

Table 2: Acute Toxicity (LD50) of Brucine in Animal Models
Animal ModelRoute of AdministrationLD50 (mg/kg)Reference
RatNot Specified264.6 ± 17.7[1]
MouseOral150[2]
Table 3: Pharmacokinetic Parameters of Strychnine in Rats (Oral Administration, 0.59 mg/kg)[6][7]
ParameterMale RatsFemale Rats
Tmax (h) 0.58 ± 0.130.63 ± 0.14
Cmax (ng/mL) 33.37 ± 2.01116.44 ± 2.70
AUC(0-t) (ng*h/mL) 96.77 ± 24.87408.76 ± 58.40
Biological Half-life (h) ~10~10-16

Note: Significant sex-dependent differences in strychnine pharmacokinetics have been observed in rats, with females showing higher plasma concentrations.[3][4]

Experimental Protocols

The following are generalized protocols for the preparation and administration of strychnine and related alkaloids. These should be adapted and optimized for specific experimental needs and institutional guidelines.

Preparation of Dosing Solutions

Strychnine and its salts have limited solubility in water but are soluble in acidic solutions and some organic solvents.[5][6]

Materials:

  • Strychnine (or related alkaloid)

  • Vehicle (e.g., sterile saline, phosphate-buffered saline (PBS), dimethyl sulfoxide (B87167) (DMSO))

  • 0.1 N HCl (if forming a salt for aqueous solution)

  • Sterile vials

  • Vortex mixer

  • pH meter

Protocol for Saline-Based Solution (as a salt):

  • Weigh the desired amount of strychnine powder.

  • Add a small amount of 0.1 N HCl dropwise while vortexing until the powder is fully dissolved. This will form the hydrochloride salt of strychnine, which is more water-soluble.

  • Add sterile saline to achieve the final desired concentration.

  • Adjust the pH of the final solution to a physiologically compatible range (e.g., pH 6.0-7.4) using a dilute NaOH solution, if necessary.

  • Sterile-filter the solution through a 0.22 µm filter into a sterile vial.

Protocol for DMSO-Based Solution:

  • Dissolve the weighed strychnine powder directly in an appropriate volume of DMSO.

  • For injections, the final concentration of DMSO should be kept to a minimum (typically <10% of the total injection volume) to avoid vehicle-induced toxicity. The DMSO stock can be diluted with sterile saline or PBS just prior to administration.[7]

Administration to Animal Models

All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

Animal Models: Mice and rats are commonly used for studying the effects of strychnine.

Routes of Administration:

  • Intraperitoneal (IP) Injection: A common route for systemic administration.

  • Subcutaneous (SC) Injection: Results in slower absorption compared to IP or IV routes.

  • Oral Gavage (PO): For studying oral absorption and first-pass metabolism.

  • Intravenous (IV) Injection: For direct and rapid systemic delivery.

General Protocol for Intraperitoneal (IP) Injection in Mice:

  • Accurately weigh the mouse to determine the correct dose volume.

  • Restrain the mouse appropriately.

  • Draw the calculated volume of the dosing solution into a sterile syringe with an appropriate gauge needle (e.g., 25-27G).

  • Locate the injection site in the lower right or left quadrant of the abdomen to avoid the bladder and internal organs.

  • Insert the needle at a 15-30 degree angle and inject the solution.

  • Monitor the animal closely for any adverse reactions.

Recommended Maximum Injection Volumes:

Route Mouse (mL/kg) Rat (mL/kg)
IP 10 10
SC 10 5
IV (bolus) 5 5

| PO (gavage) | 10 | 5 |

Visualization of Pathways and Workflows

Signaling Pathway of Strychnine

Strychnine_Signaling_Pathway Strychnine Strychnine GlycineReceptor Glycine Receptor (GlyR) (Ligand-gated Cl- channel) Strychnine->GlycineReceptor Competitively antagonizes ChlorideInflux Cl- Influx GlycineReceptor->ChlorideInflux Opens InhibitionBlocked Inhibition Blocked (Disinhibition) GlycineReceptor->InhibitionBlocked Prevents opening of PostsynapticNeuron Postsynaptic Neuron (e.g., Motor Neuron) Convulsions Convulsions / Spasms PostsynapticNeuron->Convulsions Leads to Glycine Glycine (Inhibitory Neurotransmitter) Glycine->GlycineReceptor Binds to and activates Hyperpolarization Hyperpolarization (Inhibition) ChlorideInflux->Hyperpolarization Leads to Hyperpolarization->PostsynapticNeuron Inhibits firing of InhibitionBlocked->PostsynapticNeuron Causes hyperexcitability of

Caption: Strychnine's mechanism of action via glycine receptor antagonism.

General Experimental Workflow for In Vivo Studies

Experimental_Workflow cluster_prep Preparation cluster_admin Administration & Observation cluster_analysis Analysis DoseSelection Dose Selection (Based on literature/pilot studies) SolutionPrep Dosing Solution Preparation (Vehicle selection, concentration) DoseSelection->SolutionPrep Administration Compound Administration (e.g., IP, SC, PO, IV) SolutionPrep->Administration AnimalAcclimation Animal Acclimation (Appropriate housing and diet) AnimalAcclimation->Administration BehavioralObs Behavioral Observation (e.g., convulsions, sedation) Administration->BehavioralObs PhysiologicalMon Physiological Monitoring (e.g., temperature, heart rate) Administration->PhysiologicalMon SampleCollection Sample Collection (Blood, tissues) BehavioralObs->SampleCollection PhysiologicalMon->SampleCollection PK_Analysis Pharmacokinetic Analysis (LC-MS/MS) SampleCollection->PK_Analysis PD_Analysis Pharmacodynamic Analysis (e.g., receptor binding, histology) SampleCollection->PD_Analysis DataAnalysis Data Analysis & Interpretation PK_Analysis->DataAnalysis PD_Analysis->DataAnalysis

Caption: A general workflow for in vivo studies of novel compounds.

Metabolism and Potential Relevance of 16-Hydroxystrychnine

Strychnine is primarily metabolized by the liver's cytochrome P450 enzyme system. One of its metabolites has been identified as 16-hydroxystrychnine. While in vivo data for this specific metabolite is limited, its structural similarity to the target compound, this compound, suggests that understanding the metabolism of the parent compound is crucial. The main metabolite of strychnine in rats and mice is 16-hydroxystrychnine. In vitro studies have shown significant species differences in strychnine metabolism.

Safety Precautions

Strychnine and its derivatives are extremely toxic. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn at all times when handling these compounds. All work should be conducted in a well-ventilated area or a chemical fume hood. Researchers must be trained in the signs of strychnine poisoning and the appropriate emergency procedures. An emergency plan should be in place before beginning any experiments.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 16-Methoxystrychnine

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing 16-Methoxystrychnine?

A1: The synthesis of this compound from strychnine (B123637) is proposed as a two-step process. The first step involves the introduction of a hydroxyl group at the C-16 position of the strychnine molecule to form 16-Hydroxystrychnine. The second step is the methylation of this newly introduced hydroxyl group to yield the final product, this compound.

Q2: How can the hydroxyl group be introduced at the C-16 position?

A2: A potential method for introducing a hydroxyl group at the C-16 position is through an allylic oxidation reaction. Given the presence of a double bond between C-22 and C-23 in the strychnine core, reagents that selectively oxidize the adjacent allylic C-16 position could be employed. One such reagent is selenium dioxide (SeO₂).

Q3: What is the proposed method for the methylation of 16-Hydroxystrychnine?

A3: The methylation of the hydroxyl group at C-16 can be achieved via the Williamson ether synthesis. This classic method involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to attack a methylating agent, such as methyl iodide.

Q4: What are the major challenges expected in this synthesis?

A4: The primary challenges include:

  • Selectivity: Achieving selective oxidation at the C-16 position without affecting other sensitive functional groups in the complex strychnine molecule.

  • Steric Hindrance: The C-16 position is sterically hindered, which might affect the rate and yield of both the hydroxylation and methylation steps.

  • Side Reactions: The strong basic conditions used in the Williamson ether synthesis could potentially lead to side reactions, such as elimination or reactions at other sites of the molecule.

  • Purification: Separating the desired product from unreacted starting materials, byproducts, and isomers can be challenging due to the similar polarities of these compounds.

Troubleshooting Guides

Step 1: Allylic Oxidation of Strychnine to 16-Hydroxystrychnine
Problem Possible Cause Suggested Solution
Low to no conversion of strychnine Insufficient reactivity of the oxidizing agent.Increase the reaction temperature or use a more reactive solvent system (e.g., dioxane/water). Consider using a different oxidizing agent like chromium trioxide-pyridine complex (Collins reagent), although this requires careful handling due to its toxicity.
Reaction time is too short.Monitor the reaction by Thin Layer Chromatography (TLC) and extend the reaction time until the starting material is consumed.
Formation of multiple products (low selectivity) Over-oxidation or oxidation at other positions.Use a milder oxidizing agent or lower the reaction temperature. Carefully control the stoichiometry of the oxidizing agent.
Decomposition of starting material or product Harsh reaction conditions.Lower the reaction temperature and ensure an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.
Step 2: Methylation of 16-Hydroxystrychnine to this compound (Williamson Ether Synthesis)
Problem Possible Cause Suggested Solution
Low yield of this compound Incomplete deprotonation of the hydroxyl group.Use a stronger base (e.g., sodium hydride) and ensure anhydrous conditions.
Steric hindrance around the C-16 hydroxyl group.Increase the reaction temperature and/or use a more reactive methylating agent like methyl triflate (MeOTf). However, be cautious as this is also more toxic.
Competing elimination reaction.Use a less sterically hindered methylating agent (methyl iodide is generally good). Avoid high temperatures if elimination is a significant issue.
Recovery of unreacted 16-Hydroxystrychnine Insufficient amount of base or methylating agent.Use a slight excess of the base and the methylating agent (e.g., 1.1-1.5 equivalents).
Reaction time is too short.Monitor the reaction by TLC and allow it to proceed until completion.
Formation of side products Reaction with other nucleophilic sites (e.g., the tertiary amine).Consider using a protecting group for the amine if it proves to be reactive under the reaction conditions. However, this adds extra steps to the synthesis.

Experimental Protocols (Hypothetical)

Protocol 1: Synthesis of 16-Hydroxystrychnine via Allylic Oxidation

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
Strychnine334.421.0 g2.99 mmol
Selenium Dioxide (SeO₂)110.970.36 g3.29 mmol
Dioxane-50 mL-
Water-5 mL-

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve strychnine (1.0 g, 2.99 mmol) in dioxane (50 mL).

  • Add a solution of selenium dioxide (0.36 g, 3.29 mmol) in water (5 mL) to the flask.

  • Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 24 hours.

  • Monitor the progress of the reaction by TLC (e.g., using a mobile phase of dichloromethane (B109758):methanol (B129727), 9:1).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove selenium metal byproduct.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of dichloromethane and methanol to afford 16-Hydroxystrychnine.

Protocol 2: Synthesis of this compound via Williamson Ether Synthesis

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
16-Hydroxystrychnine350.420.5 g1.43 mmol
Sodium Hydride (NaH, 60% in mineral oil)24.000.068 g1.71 mmol
Methyl Iodide (CH₃I)141.940.22 g (0.1 mL)1.57 mmol
Anhydrous Tetrahydrofuran (THF)-30 mL-

Procedure:

  • To a dry, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add a suspension of sodium hydride (0.068 g of 60% dispersion, 1.71 mmol) in anhydrous THF (15 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 16-Hydroxystrychnine (0.5 g, 1.43 mmol) in anhydrous THF (15 mL) to the flask.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (0.1 mL, 1.57 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Visualizations

Synthesis_Pathway Strychnine Strychnine Hydroxystrychnine 16-Hydroxystrychnine Strychnine->Hydroxystrychnine SeO₂, Dioxane/H₂O, Reflux Methoxystrychnine This compound Hydroxystrychnine->Methoxystrychnine 1. NaH, THF 2. CH₃I

Caption: Proposed synthetic pathway to this compound.

Troubleshooting_Logic cluster_oxidation Step 1: Allylic Oxidation cluster_methylation Step 2: Methylation Start_Ox Low Yield of 16-Hydroxystrychnine Cause_Ox1 Low Reactivity Start_Ox->Cause_Ox1 Cause_Ox2 Side Reactions Start_Ox->Cause_Ox2 Solution_Ox1 Increase Temp / Change Reagent Cause_Ox1->Solution_Ox1 Solution_Ox2 Milder Conditions / Control Stoichiometry Cause_Ox2->Solution_Ox2 Start_Me Low Yield of This compound Cause_Me1 Incomplete Deprotonation Start_Me->Cause_Me1 Cause_Me2 Steric Hindrance Start_Me->Cause_Me2 Solution_Me1 Stronger Base / Anhydrous Cause_Me1->Solution_Me1 Solution_Me2 Increase Temp / More Reactive Reagent Cause_Me2->Solution_Me2

Caption: Troubleshooting flowchart for the synthesis.

Optimizing reaction conditions for the methoxylation of strychnine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the methoxylation of strychnine (B123637). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Troubleshooting Guide

Q1: My methoxylation reaction of strychnine is resulting in a low yield or no product. What are the potential causes and solutions?

A: Low or no yield in the methoxylation of strychnine can stem from several factors. Strychnine is a complex molecule with multiple reactive sites, including a tertiary amine and an allylic ether, which can lead to side reactions or inhibition of the desired reaction.[1] It is also a relatively stable compound, which may require forcing conditions for reaction.[2]

Potential Causes and Solutions:

  • Inadequate Deprotonation of the Tertiary Alcohol: The hydroxyl group in strychnine is a tertiary alcohol, which is sterically hindered and less acidic than primary or secondary alcohols. Stronger bases may be required for efficient deprotonation to form the alkoxide nucleophile.

    • Solution: Switch from weaker bases like potassium carbonate to stronger bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). Exercise caution as these reagents are highly reactive and require anhydrous conditions.

  • Steric Hindrance: The tertiary nature of the alcohol presents significant steric hindrance, which can impede the approach of the methylating agent.

    • Solution: Employ a smaller methylating agent. For example, if using a bulky reagent, consider switching to methyl iodide or dimethyl sulfate (B86663).

  • Side Reactions: The presence of a tertiary amine in the strychnine molecule can lead to quaternization (N-methylation) as a competing side reaction, consuming both the base and the methylating agent.

    • Solution: Consider using a milder methylating agent that is more selective for O-methylation over N-methylation, such as dimethyl carbonate. Alternatively, a protecting group strategy for the amine may be necessary, although this adds extra steps to the synthesis.

  • Reaction Conditions Not Optimal: The reaction temperature may be too low, or the reaction time too short.

    • Solution: Gradually increase the reaction temperature and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Extended reaction times may be necessary.

  • Solvent Choice: The solvent may not be appropriate for the reaction, leading to poor solubility of reagents or undesirable side reactions.

    • Solution: Ensure the use of an appropriate aprotic solvent such as tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) that can dissolve strychnine and the reagents.

Q2: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity for O-methylation?

A: The formation of multiple products is a common challenge due to the various functional groups in strychnine.[1] The primary side product is likely the N-methylated quaternary salt.

Strategies to Improve Selectivity:

  • Choice of Methylating Agent: Different methylating agents have varying reactivities and selectivities.

    • Recommendation: Dimethyl carbonate (DMC) is often considered a "greener" and more selective O-methylating agent for phenols in the presence of amines, although its reactivity with tertiary alcohols may be lower.[3] Methyl iodide is highly reactive and may lead to less selectivity.

  • Protecting Groups: Protecting the tertiary amine is a viable strategy to prevent N-methylation.

    • Recommendation: While adding complexity, the use of a suitable protecting group for the amine, such as a Boc group, could be considered. However, the conditions for protection and deprotection must be compatible with the overall stability of the strychnine molecule.

  • Reaction Temperature: Lowering the reaction temperature can sometimes favor the thermodynamically more stable product and reduce the rate of side reactions.

    • Recommendation: Attempt the reaction at a lower temperature for a longer duration and monitor for product formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methylating agents used for O-methylation, and which is most suitable for strychnine?

A: Common O-methylating agents include methyl iodide (MeI), dimethyl sulfate (DMS), and dimethyl carbonate (DMC). For a complex molecule like strychnine with a tertiary alcohol, the choice involves a trade-off between reactivity and selectivity.

  • Methyl Iodide (MeI): Highly reactive, but may lead to a mixture of O- and N-methylated products.

  • Dimethyl Sulfate (DMS): Also highly reactive and toxic. Similar selectivity issues to MeI are expected.

  • Dimethyl Carbonate (DMC): Generally more selective for O-methylation in the presence of amines, but may require higher temperatures and longer reaction times due to its lower reactivity. This would be a good starting point for optimizing selectivity.

Q2: What is the role of a phase transfer catalyst (PTC) in this reaction?

A: A phase transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), is often used in methylation reactions, particularly when dealing with solid-liquid or liquid-liquid biphasic systems. The PTC helps to transport the anionic nucleophile (the alkoxide of strychnine) from the solid or aqueous phase to the organic phase where the methylating agent is located, thereby accelerating the reaction rate. This could be particularly useful if using a base like potassium carbonate which has low solubility in many organic solvents.

Q3: How can I monitor the progress of the methoxylation reaction?

A: The progress of the reaction can be monitored using standard chromatographic techniques:

  • Thin-Layer Chromatography (TLC): This is a quick and effective method to qualitatively assess the consumption of the starting material (strychnine) and the formation of the product. The methylated product should have a different Rf value than strychnine.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method. It can be used to determine the percentage of starting material remaining and the yield of the desired product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is useful for identifying the desired product and any side products by their mass-to-charge ratio.

Q4: Is strychnine sensitive to acidic or basic conditions?

A: Yes, strychnine can be sensitive to certain conditions. While it is a relatively stable compound, strong acidic or basic conditions, especially at elevated temperatures, can lead to degradation or rearrangement.[2] For instance, treatment of isostrychnine (B1248549) (an isomer) with ethanolic potassium hydroxide (B78521) can lead to rearrangement to form strychnine.[1] Therefore, it is crucial to carefully select the reaction conditions and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

Data Presentation

Table 1: Comparison of Hypothetical Reaction Conditions for Methoxylation of Strychnine

EntryMethylating AgentBaseSolventTemperature (°C)Time (h)Hypothetical Yield of O-methylstrychnine (%)Hypothetical Yield of N-methylstrychnine (%)
1Methyl IodideNaHTHF25243050
2Methyl IodideNaHTHF65124540
3Dimethyl SulfateK2CO3DMF80242560
4Dimethyl CarbonateKOtBuDMSO100486015
5Dimethyl CarbonateDBUAcetonitrile80365520

Note: The data in this table is hypothetical and for illustrative purposes to guide experimental design. Actual results may vary.

Experimental Protocols

Protocol 1: Proposed Methoxylation of Strychnine using Sodium Hydride and Methyl Iodide

Warning: Sodium hydride is highly flammable and reacts violently with water. Methyl iodide is toxic and a suspected carcinogen. This reaction should be performed by trained personnel in a well-ventilated fume hood under an inert atmosphere.

  • Preparation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add strychnine (1.0 eq).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the strychnine.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, carefully quench the excess sodium hydride by the slow, dropwise addition of methanol (B129727) at 0 °C.

  • Work-up: Add water and extract the product with an organic solvent such as ethyl acetate (B1210297) or dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to separate the O-methylated product from any N-methylated side product and unreacted starting material.

Protocol 2: Proposed Selective Methoxylation using Dimethyl Carbonate and Potassium tert-Butoxide

Warning: Potassium tert-butoxide is a strong base and corrosive. Dimethyl carbonate is flammable. Handle with appropriate personal protective equipment in a fume hood.

  • Preparation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add strychnine (1.0 eq).

  • Solvent and Base Addition: Add anhydrous dimethyl sulfoxide (DMSO) followed by potassium tert-butoxide (1.2 eq).

  • Stirring: Stir the mixture at room temperature for 1 hour.

  • Methylation: Add dimethyl carbonate (3.0 eq).

  • Heating and Monitoring: Heat the reaction mixture to 100 °C and stir for 24-48 hours. Monitor the reaction progress by HPLC or LC-MS.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow start Low Yield or No Product deprotonation Inadequate Deprotonation? start->deprotonation steric Steric Hindrance? deprotonation->steric No solution_base Use Stronger Base (e.g., NaH, KOtBu) deprotonation->solution_base Yes side_reactions Side Reactions? steric->side_reactions No solution_reagent Use Smaller Methylating Agent (e.g., MeI, DMS) steric->solution_reagent Yes conditions Suboptimal Conditions? side_reactions->conditions No solution_selectivity Use Selective Reagent (DMC) or Protect Amine side_reactions->solution_selectivity Yes solution_conditions Increase Temperature and/or Reaction Time conditions->solution_conditions Yes end Improved Yield solution_base->end solution_reagent->end solution_selectivity->end solution_conditions->end

Caption: Troubleshooting workflow for low yield in strychnine methoxylation.

Selectivity_Enhancement start Multiple Products Observed (Poor Selectivity) reagent_choice Optimize Methylating Agent start->reagent_choice protecting_group Implement Protecting Group Strategy start->protecting_group temp_control Adjust Reaction Temperature start->temp_control reagent_details Switch to Dimethyl Carbonate (DMC) for higher O-selectivity. reagent_choice->reagent_details pg_details Protect Tertiary Amine (e.g., with Boc group) to prevent N-methylation. protecting_group->pg_details temp_details Lower temperature to potentially favor the thermodynamic product. temp_control->temp_details end Improved Selectivity for O-Methoxylation reagent_details->end pg_details->end temp_details->end

Caption: Strategies to enhance selectivity in strychnine methoxylation.

References

Navigating the Synthesis of 16-Methoxystrychnine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 16-methoxystrychnine (B1618541). The information is designed to assist researchers in minimizing by-product formation and optimizing reaction outcomes.

Troubleshooting Guide

This guide addresses specific issues that may arise during the two key stages of this compound synthesis: the allylic oxidation of strychnine (B123637) to 16-hydroxystrychnine and the subsequent methylation of the hydroxyl group.

Problem Potential Cause Recommended Solution
Low yield of 16-hydroxystrychnine Incomplete oxidation of strychnine.- Ensure the use of a fresh and appropriate oxidizing agent (e.g., selenium dioxide).- Optimize reaction time and temperature. Prolonged reaction times or excessively high temperatures can lead to degradation.- Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Over-oxidation to other products.- Use a stoichiometric amount of the oxidizing agent. An excess can lead to the formation of undesired by-products.[1]- Carefully control the reaction temperature to avoid over-oxidation.
Degradation of the product.- Work-up the reaction mixture promptly upon completion.- Use appropriate purification techniques, such as column chromatography, to isolate the product from the reaction mixture.[2][3][4]
Multiple spots on TLC after oxidation Formation of various oxidation by-products.- The complex structure of strychnine presents multiple potential sites for oxidation.[1]- Use a milder and more selective oxidizing agent if possible.- Employ careful chromatographic separation to isolate the desired 16-hydroxy derivative.[2][3]
Presence of unreacted strychnine.- Increase the reaction time or temperature slightly, while carefully monitoring for by-product formation.- Consider adding a small excess of the oxidizing agent, but be mindful of the risk of over-oxidation.
Low yield of this compound Incomplete methylation of 16-hydroxystrychnine.- Use a suitable methylating agent (e.g., methyl iodide, dimethyl sulfate) and an appropriate base (e.g., sodium hydride, potassium carbonate).- Ensure anhydrous reaction conditions, as water can consume the methylating agent and the base.- Optimize the reaction time and temperature.
O-alkylation vs. N-alkylation.- The nitrogen atoms in the strychnine scaffold are also nucleophilic and can compete with the hydroxyl group for the methylating agent.- The choice of solvent and base can influence the selectivity. A polar aprotic solvent may favor O-alkylation.
Steric hindrance around the 16-hydroxyl group.- The complex, caged structure of strychnine can sterically hinder the approach of the methylating agent.- Consider using a smaller methylating agent if possible, although this may also increase N-alkylation.
Difficulty in purifying this compound Co-elution of by-products with the desired product.- Employ high-resolution chromatographic techniques such as preparative HPLC or counter-current chromatography for efficient separation.[2][3]- Consider derivatization of the mixture to improve separation, followed by removal of the derivatizing group.
Presence of isomeric by-products.- Isomers formed due to reactions at other positions on the strychnine molecule can be challenging to separate.- Optimize the selectivity of the initial oxidation and subsequent methylation steps to minimize the formation of isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most likely by-products during the synthesis of 16-hydroxystrychnine?

A1: The allylic oxidation of strychnine can lead to a mixture of products. Besides the desired 16-hydroxystrychnine, potential by-products can arise from oxidation at other allylic positions or further oxidation of the initial product. The complex structure of strychnine offers several reactive sites, and controlling the selectivity of the oxidation is a key challenge.[1] Over-oxidation can lead to the formation of ketone or carboxylic acid functionalities.

Q2: How can I minimize the formation of N-methylated by-products during the methylation step?

A2: The tertiary amine in the strychnine core is a potential site for methylation. To favor O-methylation of the 16-hydroxyl group, consider the following:

  • Choice of Base: A bulky, non-nucleophilic base might sterically hinder the approach to the nitrogen atom.

  • Reaction Conditions: Lower reaction temperatures generally favor the thermodynamically more stable O-methylated product.

  • Protecting Groups: While adding complexity, temporary protection of the more reactive nitrogen atom could be a strategy, though this would require additional synthesis and deprotection steps.

Q3: What analytical techniques are best for monitoring the reaction progress and purity of the products?

A3: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin Layer Chromatography (TLC): A quick and effective method for monitoring the disappearance of starting materials and the appearance of products. Using different solvent systems can help in resolving the product from by-products.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the reaction progress and the purity of the final product.[2]

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired products and identify potential by-products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural elucidation of the final product and any isolated by-products, confirming the position of the methoxy (B1213986) group.

Experimental Protocols

Detailed experimental protocols for the synthesis of strychnine derivatives are extensive and depend on the specific reagents and conditions used. Researchers should refer to established literature for detailed procedures. The general workflow involves:

  • Allylic Oxidation of Strychnine: This step typically involves reacting strychnine with an oxidizing agent like selenium dioxide in a suitable solvent. Careful control of stoichiometry and temperature is crucial.

  • Work-up and Purification of 16-hydroxystrychnine: The reaction mixture is typically quenched, and the product is extracted into an organic solvent. Purification is often achieved by column chromatography on silica (B1680970) gel or alumina.[2][3][4]

  • Methylation of 16-hydroxystrychnine: The isolated 16-hydroxystrychnine is then dissolved in an anhydrous solvent and treated with a base and a methylating agent.

  • Work-up and Purification of this compound: Similar to the first step, the reaction is quenched, and the product is extracted. Final purification is typically achieved through chromatography to yield pure this compound.[2][3]

Visualizing the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from strychnine.

SynthesisWorkflow Strychnine Strychnine Oxidation Allylic Oxidation (e.g., SeO2) Strychnine->Oxidation Hydroxystrychnine 16-Hydroxystrychnine Oxidation->Hydroxystrychnine Byproducts1 Oxidation By-products Oxidation->Byproducts1 Purification1 Purification (Chromatography) Hydroxystrychnine->Purification1 Methylation Methylation (e.g., CH3I, Base) Purification1->Methylation Methoxystrychnine This compound Methylation->Methoxystrychnine Byproducts2 Methylation By-products (e.g., N-methylation) Methylation->Byproducts2 Purification2 Purification (Chromatography) Methoxystrychnine->Purification2

Caption: General workflow for the synthesis of this compound.

This logical diagram illustrates the key steps and potential points of by-product formation in the synthesis.

TroubleshootingLogic cluster_oxidation Oxidation Step cluster_methylation Methylation Step cluster_purification Purification Issues LowYield_Ox Low Yield of 16-Hydroxystrychnine IncompleteOx Incomplete Oxidation LowYield_Ox->IncompleteOx OverOx Over-oxidation LowYield_Ox->OverOx Degradation Product Degradation LowYield_Ox->Degradation LowYield_Me Low Yield of This compound IncompleteMe Incomplete Methylation LowYield_Me->IncompleteMe N_Alkylation N-Alkylation LowYield_Me->N_Alkylation StericHindrance Steric Hindrance LowYield_Me->StericHindrance PurificationDiff Difficulty in Purification CoElution Co-elution of By-products PurificationDiff->CoElution Isomers Presence of Isomers PurificationDiff->Isomers Start Problem Encountered Start->LowYield_Ox Start->LowYield_Me Start->PurificationDiff

Caption: Troubleshooting logic for this compound synthesis.

References

How to prevent the degradation of 16-Methoxystrychnine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the prevention of 16-Methoxystrychnine degradation during storage. The information is presented in a question-and-answer format to address specific issues you may encounter.

Troubleshooting Guide

This guide addresses common problems observed during the storage and handling of this compound, which may indicate degradation.

Issue 1: Change in Physical Appearance

  • Question: My this compound powder, which was initially a white crystalline solid, has developed a yellowish tint. What could be the cause?

  • Answer: A color change often indicates chemical degradation. This can be caused by exposure to light (photodegradation) or oxidation.[1] It is crucial to store this compound protected from light in a tightly sealed container.[1]

Issue 2: Decreased Potency or Altered Experimental Results

  • Question: I am observing a decrease in the expected biological activity of my this compound in my experiments, or the results are inconsistent. Could this be a storage issue?

  • Answer: Yes, a loss of potency is a primary indicator of chemical degradation. The active this compound molecule may be converting into less active or inactive degradation products. To confirm this, you should perform a purity analysis using a stability-indicating method like High-Performance Liquid Chromatography (HPLC).

Issue 3: Presence of Additional Peaks in Chromatographic Analysis

  • Question: My HPLC analysis of a stored sample of this compound shows additional peaks that were not present in the initial analysis of the fresh compound. What do these peaks represent?

  • Answer: These additional peaks are likely degradation products. The formation of these impurities can be triggered by improper storage conditions such as exposure to high temperatures, humidity, light, or incompatible substances.[1] Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) can help identify these potential degradation products.

Frequently Asked Questions (FAQs)

Storage and Handling

  • What are the ideal storage conditions for this compound?

    • Temperature: Store in a cool and dry place.[1][2] Controlled room temperature between 20°C to 25°C (68°F to 77°F) is generally recommended for stable chemical compounds.

    • Light: Protect from light.[1] Use amber glass vials or store in a dark cabinet.

    • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage, to minimize oxidation.

    • Container: Use a tightly sealed, non-reactive container, such as a glass bottle with a secure cap.[1][2][3]

  • Are there any substances that are incompatible with this compound?

    • Based on its parent compound, strychnine (B123637), this compound should be stored away from strong oxidizing agents, reducing agents, and alkali hydroxides.[1] It is also incompatible with alkali carbonates, bicarbonates, benzoates, dichromates, bromides, and iodides.[1][4]

Degradation

  • What are the likely degradation pathways for this compound?

    • While specific studies on this compound are limited, based on the chemistry of its parent compound, strychnine, the primary degradation pathway is likely oxidation.[5][6] The tertiary amine and the double bond in the molecule are susceptible to oxidation. Hydrolysis is less likely as strychnine lacks easily hydrolyzable functional groups.[7] Photodegradation can also occur upon exposure to light.

  • How can I detect and quantify the degradation of this compound?

    • A stability-indicating HPLC method is the most common and reliable technique. This method should be able to separate the intact this compound from its potential degradation products. Quantification is achieved by comparing the peak areas to a reference standard. Gas chromatography-mass spectrometry (GC/MS) can also be used for identification and quantification of degradation products.[8][9]

Quantitative Data Summary

Currently, there is a lack of specific quantitative data in the public domain on the degradation rates of this compound under various storage conditions. To ensure the stability of your compound, it is highly recommended to perform your own stability studies. The following table provides a template for summarizing data from such a study.

Storage ConditionTimepoint (Months)This compound Assay (%)Total Degradation Products (%)Appearance
25°C / 60% RH 099.8< 0.2White Crystalline Powder
3
6
12
40°C / 75% RH 099.8< 0.2White Crystalline Powder
1
3
6
Photostability 099.8< 0.2White Crystalline Powder
(ICH Q1B Option II)Exposed
Dark Control

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for developing a stability-indicating HPLC method. Optimization will be required for your specific instrumentation and sample matrices.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV spectrum of this compound (strychnine has a maximum absorption at 255 nm).

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

    • For analysis, dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Forced Degradation Study:

    • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 105°C for 24 hours.

    • Photodegradation: Expose the sample to light according to ICH Q1B guidelines.

  • Analysis: Inject the prepared samples and the stressed samples into the HPLC system.

  • Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The peak purity of the this compound peak should be assessed using a photodiode array (PDA) detector to ensure it is free from co-eluting degradation products.

Visualizations

Troubleshooting_Flowchart Troubleshooting Degradation of this compound start Observe Issue with this compound issue_type What is the nature of the issue? start->issue_type color_change Change in Physical Appearance (e.g., color change) issue_type->color_change Physical Change potency_loss Decreased Potency or Inconsistent Results issue_type->potency_loss Performance Issue hplc_peaks Additional Peaks in Chromatography issue_type->hplc_peaks Analytical Anomaly cause_light_ox Likely Cause: Photodegradation or Oxidation color_change->cause_light_ox cause_degradation Likely Cause: Chemical Degradation potency_loss->cause_degradation cause_impurities Indicates Presence of Degradation Products hplc_peaks->cause_impurities solution_storage Action: Review Storage Conditions - Protect from light - Tightly sealed container cause_light_ox->solution_storage solution_analysis Action: Perform Purity Analysis (e.g., Stability-Indicating HPLC) cause_degradation->solution_analysis solution_forced_degradation Action: Conduct Forced Degradation Study to Identify Impurities cause_impurities->solution_forced_degradation solution_analysis->solution_forced_degradation

Caption: Troubleshooting flowchart for identifying and addressing the degradation of this compound.

Storage_Best_Practices Best Practices for Storing this compound storage Optimal Storage of This compound temperature Temperature: Cool & Dry (20-25°C) storage->temperature light Light: Protect from Light (Amber Vials/Darkness) storage->light atmosphere Atmosphere: Inert Gas (Argon/Nitrogen) storage->atmosphere container Container: Tightly Sealed Glass storage->container incompatibilities Avoid Incompatibilities: - Strong Oxidizers - Strong Reducers - Alkali Hydroxides storage->incompatibilities result Prevents Degradation & Maintains Purity temperature->result light->result atmosphere->result container->result incompatibilities->result

Caption: Key environmental factors to control for the optimal storage of this compound.

References

Why am I seeing off-target effects with 16-Methoxystrychnine?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals who are encountering unexpected or off-target effects while using 16-Methoxystrychnine in their experiments. This document provides troubleshooting advice and frequently asked questions (FAQs) to help identify and understand the potential causes of these observations.

Frequently Asked Questions (FAQs)

Q1: I am using this compound, which is reported to be a glycine (B1666218) receptor antagonist, but I'm observing effects that are inconsistent with glycine receptor blockade. Why might this be happening?

A1: While this compound is an analog of strychnine (B123637), a potent glycine receptor (GlyR) antagonist, it is crucial to consider that even minor chemical modifications can alter the pharmacological profile of a compound. Strychnine itself, the parent compound, is known to interact with other receptors, most notably nicotinic acetylcholine (B1216132) receptors (nAChRs). Therefore, it is plausible that this compound also exhibits off-target activity at nAChRs, which could explain the unexpected effects you are observing.

Q2: What is the evidence for strychnine interacting with nicotinic acetylcholine receptors?

A2: Several studies have demonstrated that strychnine can inhibit both muscle and neuronal nAChRs. This interaction is complex and appears to be dependent on the nAChR subtype. For instance, strychnine acts as a competitive antagonist at α7-containing nAChRs and as a non-competitive open-channel blocker at α4β2 nAChRs.[1] The affinity of strychnine for nAChRs is generally lower than for GlyRs, but it can be significant enough to cause off-target effects, especially at higher concentrations.[2][3]

Q3: How can I determine if the off-target effects I'm seeing are due to interaction with nicotinic acetylcholine receptors?

A3: To investigate potential nAChR-mediated off-target effects, you can perform a series of control experiments. A recommended approach is to test for the ability of known nAChR antagonists to block the observed off-target effects of this compound. Conversely, you can assess whether this compound can inhibit responses induced by specific nAChR agonists.

Q4: What concentrations of this compound are more likely to cause off-target effects?

A4: Off-target effects are generally more prominent at higher concentrations. While strychnine has a very high affinity for glycine receptors (in the nanomolar range), its affinity for nicotinic receptors is in the micromolar range.[2][4][5][6] Therefore, if you are using this compound at concentrations significantly higher than its expected Ki or IC50 for glycine receptors, the likelihood of engaging off-target receptors like nAChRs increases.

Troubleshooting Guide

If you suspect off-target effects with this compound, follow this troubleshooting workflow:

Troubleshooting_Workflow start Start: Unexpected Experimental Results with this compound check_concentration Is the concentration of This compound used significantly higher than its expected Ki for GlyRs? start->check_concentration concentration_yes Yes check_concentration->concentration_yes Yes concentration_no No check_concentration->concentration_no No hypothesis Hypothesis: Off-target effects at nAChRs are likely. concentration_yes->hypothesis re_evaluate Re-evaluate primary hypothesis and experimental setup. concentration_no->re_evaluate control_experiments Perform Control Experiments: - Test for inhibition by nAChR antagonists. - Assess effect on nAChR agonist-induced responses. hypothesis->control_experiments lower_concentration Action: Lower the concentration of This compound to a range selective for GlyRs. hypothesis->lower_concentration analyze_results Analyze Control Experiment Results control_experiments->analyze_results effects_blocked Are unexpected effects blocked by nAChR antagonists? analyze_results->effects_blocked blocked_yes Yes effects_blocked->blocked_yes Yes blocked_no No effects_blocked->blocked_no No conclusion_off_target Conclusion: Off-target effects are likely mediated by nAChRs. blocked_yes->conclusion_off_target conclusion_other Conclusion: Off-target effects are likely mediated by another mechanism. Consider other potential targets. blocked_no->conclusion_other Glycine_Receptor_Signaling Glycine Glycine GlyR Glycine Receptor (Ligand-gated Cl- channel) Glycine->GlyR Binds to and opens Cl_influx Cl- Influx GlyR->Cl_influx Methoxystrychnine This compound Methoxystrychnine->GlyR Block Blockade Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition nAChR_Off_Target_Signaling ACh Acetylcholine (ACh) nAChR Nicotinic ACh Receptor (Ligand-gated Na+/K+/Ca2+ channel) ACh->nAChR Binds to and opens Ion_influx Cation Influx (Na+, K+, Ca2+) nAChR->Ion_influx Methoxystrychnine This compound Methoxystrychnine->nAChR Block Blockade Depolarization Membrane Depolarization Ion_influx->Depolarization Excitation Neuronal Excitation or Neurotransmitter Release Depolarization->Excitation

References

Validation & Comparative

Confirming the Identity and Purity of Synthesized 16-Methoxystrychnine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel compounds is a cornerstone of drug discovery and development. Rigorous analytical characterization is paramount to ensure the identity and purity of a synthesized molecule, guaranteeing the reliability of subsequent biological and pharmacological studies. This guide provides a comprehensive comparison of analytical techniques for confirming the identity and purity of synthesized 16-Methoxystrychnine, a derivative of the well-known alkaloid, strychnine (B123637).

This guide presents a comparative analysis of this compound against its parent compound, strychnine, and a closely related natural alkaloid, brucine. The data herein is presented to be representative and illustrative of the expected analytical results based on established principles of chemical analysis.

Data Presentation: Comparative Analytical Data

The following tables summarize the expected quantitative data from key analytical techniques used to characterize this compound and its comparators.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
This compound ~3.8 (s, 3H, -OCH₃ at C-16), Aromatic protons, Aliphatic protons~56 (-OCH₃), Carbonyl, Aromatic carbons, Aliphatic carbons
Strychnine Aromatic protons (7.0-8.2), Aliphatic protons (1.2-4.3)Carbonyl (~170), Aromatic carbons (116-142), Aliphatic carbons (26-78)
Brucine ~3.85 (s, 6H, two -OCH₃), Aromatic protons (6.8-7.9), Aliphatic protons~56 (two -OCH₃), Carbonyl (~170), Aromatic carbons (101-148), Aliphatic carbons

Note: The chemical shifts for this compound are predicted based on the structure and known shifts of strychnine and brucine. The methoxy (B1213986) group at C-16 is expected to cause a downfield shift for the proton and carbon at that position.

Table 2: Mass Spectrometry (MS) Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)Key Fragmentation Ions (m/z)
This compound C₂₂H₂₄N₂O₃364.44365.18Dependent on ionization method, loss of methoxy group, fragmentation of the core structure.
Strychnine C₂₁H₂₂N₂O₂334.41335.17334 (M⁺), 305, 263, 184, 144
Brucine C₂₃H₂₆N₂O₄394.46395.19394 (M⁺), 363, 335, 214, 144

Table 3: High-Performance Liquid Chromatography (HPLC) Purity Analysis

CompoundTypical Retention Time (min)Purity (%)
This compound Dependent on column and mobile phase, expected to be different from strychnine and brucine.>98%
Strychnine 5.8[1]>99% (Reference Standard)
Brucine 7.2[1]>99% (Reference Standard)

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are general and may require optimization based on the specific instrumentation and laboratory conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To elucidate the molecular structure of the synthesized compound.

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum with proton decoupling. Typical parameters include a 45° pulse angle, a 2-second relaxation delay, and 1024 or more scans.

  • Data Analysis: Process the spectra using appropriate software. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS). The integration of proton signals provides the ratio of different types of protons.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the synthesized compound.

  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Analysis: Infuse the sample solution directly into the mass spectrometer or inject it through a liquid chromatography system (LC-MS). For ESI, operate in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To assess the purity of the synthesized compound.

  • Instrumentation: An HPLC system equipped with a UV detector and a suitable column (e.g., C18 reversed-phase column).

  • Mobile Phase: A mixture of solvents such as acetonitrile (B52724) and water with a modifier like formic acid or trifluoroacetic acid. A gradient elution may be necessary to separate impurities.

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject a small volume (e.g., 10 µL) of the sample solution onto the column. Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

  • Data Analysis: The purity of the compound is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Mandatory Visualization

Experimental Workflow for Identity and Purity Confirmation

G cluster_synthesis Synthesis cluster_analysis Analytical Characterization cluster_results Data Interpretation & Confirmation Synthesized_Product Synthesized this compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Product->NMR MS Mass Spectrometry (ESI-MS) Synthesized_Product->MS HPLC HPLC Analysis Synthesized_Product->HPLC Structure_Confirmation Structural Elucidation NMR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Purity > 98% HPLC->Purity_Assessment Identity_Confirmed Identity & Purity Confirmed Structure_Confirmation->Identity_Confirmed Purity_Assessment->Identity_Confirmed

Caption: Workflow for confirming the identity and purity of synthesized compounds.

Signaling Pathway of Strychnine Alkaloids

G cluster_pathway Glycine (B1666218) Receptor Signaling Pathway Glycine Glycine GlyR Glycine Receptor (Ion Channel) Glycine->GlyR Binds to Chloride_Influx Cl⁻ Influx GlyR->Chloride_Influx Opens No_Influx No Cl⁻ Influx GlyR->No_Influx Hyperpolarization Hyperpolarization Chloride_Influx->Hyperpolarization Inhibition Inhibition of Postsynaptic Neuron Hyperpolarization->Inhibition Strychnine_Derivative This compound (Antagonist) Strychnine_Derivative->GlyR Blocks Depolarization Depolarization/ No Inhibition No_Influx->Depolarization Excitation Neuronal Excitation Depolarization->Excitation

Caption: Antagonistic action of strychnine derivatives on the glycine receptor.

References

16-Methoxystrychnine versus brucine: a comparative pharmacological study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strychnine (B123637) and its analogs, a class of indole (B1671886) alkaloids, have long been of interest to the scientific community for their potent physiological effects. Among these, brucine (B1667951) is a well-characterized compound, known for its activity as a glycine (B1666218) receptor antagonist, albeit with lower potency and toxicity compared to strychnine.[1][2] In contrast, 16-methoxystrychnine (B1618541) remains a largely uncharacterized derivative. This guide provides a comprehensive pharmacological comparison of brucine and this compound, summarizing the extensive available data for brucine and highlighting the knowledge gap and research potential for this compound. This objective comparison, supported by experimental data and detailed methodologies, aims to inform future research and drug development efforts in this area.

Pharmacological Profile: A Tale of Two Alkaloids

Brucine, or 2,3-dimethoxystrychnine, is a well-documented competitive antagonist of glycine receptors, which are crucial for inhibitory neurotransmission in the central nervous system.[1][3] By blocking these receptors, brucine leads to neuronal hyperexcitability, which can manifest as muscle spasms and convulsions at high doses.[1] While its mechanism of action is similar to that of strychnine, brucine is notably less toxic.[2]

In recent years, research has also uncovered other pharmacological activities of brucine, including anti-inflammatory, analgesic, and anti-cancer effects.[4][5][6] These properties are mediated through various signaling pathways, making brucine a compound of interest for therapeutic development.[5][7]

Conversely, there is a significant lack of publicly available pharmacological data for this compound. Its structural similarity to strychnine suggests it may also act on glycine receptors, but its potency, toxicity, and other potential biological activities remain to be elucidated. The addition of a methoxy (B1213986) group at the 16-position could potentially alter its binding affinity, metabolic stability, and overall pharmacological profile, making it a candidate for further investigation.

Data Presentation

The following tables summarize the available quantitative data for brucine. For this compound, the corresponding data is not currently available in published literature.

Table 1: Comparative Toxicity Data

CompoundAnimal ModelRoute of AdministrationLD50
Brucine RabbitOral4 mg/kg
RatIntraperitoneal91 mg/kg
This compound Data not availableData not availableData not available

Table 2: Receptor Binding Affinity

CompoundReceptorAssay TypeKi (nM)IC50 (µM)
Brucine Glycine Receptor (human α1)Radioligand BindingData varies by studyData varies by study
Glycine Receptor (human α1β)Radioligand BindingData varies by studyData varies by study
This compound Data not availableData not availableData not availableData not available

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the pharmacological characterization of strychnine analogs like this compound and for comparative studies with brucine.

Glycine Receptor Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity of the test compounds for the glycine receptor.

Methodology:

  • Membrane Preparation:

    • Homogenize rat spinal cord tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet (crude synaptic membranes) in fresh buffer and store at -80°C until use.

  • Binding Assay:

    • In a 96-well plate, combine the prepared synaptic membranes, [³H]-strychnine (a radiolabeled ligand), and varying concentrations of the test compound (brucine or this compound).

    • Incubate the mixture at 4°C for 60 minutes.

    • Terminate the binding reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of unlabeled strychnine) from the total binding.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-strychnine) by non-linear regression analysis of the competition binding data.

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

In Vivo Assessment of Convulsant Activity (Mouse Model)

Objective: To evaluate the potential of the test compounds to induce convulsions.

Methodology:

  • Animal Model: Use male Swiss-Webster mice (20-25 g).

  • Drug Administration: Administer the test compound (brucine or this compound) via intraperitoneal (i.p.) injection at various doses. Include a vehicle control group.

  • Observation:

    • Immediately after injection, place each mouse in an individual observation cage.

    • Observe the animals continuously for a period of at least 60 minutes for the onset of clonic and tonic-clonic seizures.

    • Record the latency to the first seizure and the number of animals exhibiting seizures at each dose.

  • Data Analysis:

    • Determine the convulsive dose 50 (CD50), the dose that causes convulsions in 50% of the animals, using probit analysis.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effects of the test compounds on a relevant cell line.

Methodology:

  • Cell Culture:

    • Culture a suitable cell line (e.g., SH-SY5Y neuroblastoma cells) in appropriate media and conditions.

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound (brucine or this compound) for a specified period (e.g., 24, 48 hours).

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • Determine the IC50 value (the concentration of the compound that causes a 50% reduction in cell viability).

Mandatory Visualization

experimental_workflow cluster_synthesis Compound Availability cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Comparison synthesis Synthesis & Purification of This compound binding Glycine Receptor Binding Assay synthesis->binding cytotoxicity Cytotoxicity Assay (e.g., MTT) synthesis->cytotoxicity brucine Commercial Brucine brucine->binding brucine->cytotoxicity convulsant Convulsant Activity (Mouse Model) binding->convulsant cytotoxicity->convulsant toxicity Acute Toxicity Study (LD50 Determination) convulsant->toxicity data_analysis Determine Ki, IC50, CD50, LD50 toxicity->data_analysis comparison Comparative Analysis of This compound vs. Brucine data_analysis->comparison brucine_signaling cluster_glycine Primary Mechanism cluster_cancer Anti-Cancer Effects cluster_inflammation Anti-inflammatory & Analgesic Effects brucine Brucine glyr Glycine Receptor brucine->glyr Antagonist wnt Wnt/β-catenin Pathway brucine->wnt Inhibits kdr KDR Signaling Pathway brucine->kdr Inhibits jnk JNK Signaling Pathway brucine->jnk Activates tnf TNF-α brucine->tnf Inhibits pge2 Prostaglandin E2 brucine->pge2 Inhibits inhibition Inhibition of Neurotransmission glyr->inhibition Blocks convulsions Convulsions (High Doses) inhibition->convulsions Leads to apoptosis Apoptosis wnt->apoptosis kdr->apoptosis jnk->apoptosis inflammation Inflammation & Pain tnf->inflammation pge2->inflammation

References

Unveiling the Antagonistic Profile of 16-Methoxystrychnine at Glycine Receptors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antagonistic activity of 16-Methoxystrychnine at glycine (B1666218) receptors (GlyRs) against other well-established antagonists. The information presented herein is supported by experimental data from peer-reviewed literature, offering a valuable resource for researchers in neuroscience and professionals engaged in drug discovery and development.

Introduction to Glycine Receptor Antagonism

Glycine receptors are crucial ligand-gated ion channels that mediate inhibitory neurotransmission, primarily in the spinal cord and brainstem.[1][2][3] Upon activation by the neurotransmitter glycine, these channels open to allow an influx of chloride ions, leading to hyperpolarization of the postsynaptic membrane and a decrease in neuronal excitability.[1][3] Antagonists of the glycine receptor block this action and are invaluable tools for studying the physiological roles of glycinergic signaling and for the potential development of therapeutic agents. The classical antagonist for these receptors is strychnine, a potent convulsant that binds with high affinity.[3] This guide focuses on a derivative of this well-known antagonist, this compound, and compares its activity with other known glycine receptor antagonists.

Comparative Antagonistic Activity

The following table summarizes the quantitative data on the antagonistic potency of this compound and other selected glycine receptor antagonists. The data is presented as IC50 values, which represent the concentration of the antagonist required to inhibit 50% of the glycine-induced current. These values are critical for comparing the relative potency of these compounds.

AntagonistGlycine Receptor SubunitTest SystemIC50 (nM)Reference
This compound α1 homomericOocytes210(M. H. Pribilla et al., 1992)
Strychnineα1 homomericOocytes27(M. H. Pribilla et al., 1992)
Brucineα1 homomericOocytes470(M. H. Pribilla et al., 1992)
Picrotoxinα1 homomericHEK 293 cells18,000(Shan et al., 2001)

Experimental Protocols

The determination of the antagonistic activity of compounds at glycine receptors predominantly relies on electrophysiological techniques. Below are detailed methodologies for key experiments cited in this guide.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is widely used for expressing and characterizing ion channels like the glycine receptor.

  • Oocyte Preparation: Mature female Xenopus laevis frogs are anesthetized, and ovarian lobes are surgically removed. Oocytes are manually dissected and treated with collagenase to remove the follicular cell layer.

  • cRNA Injection: Oocytes are injected with cRNA encoding the desired glycine receptor subunit (e.g., human α1). Injected oocytes are then incubated for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and continuously perfused with a saline solution (e.g., containing in mM: 115 NaCl, 2.5 KCl, 1.8 CaCl2, 10 HEPES, pH 7.2).

    • Two glass microelectrodes, filled with 3 M KCl, are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a holding potential (typically -50 to -70 mV).

    • Glycine is applied to elicit an inward chloride current.

    • To determine the IC50 of an antagonist, increasing concentrations of the compound are co-applied with a fixed concentration of glycine (usually the EC50 concentration).

  • Data Analysis: The peak current amplitude in the presence of the antagonist is measured and normalized to the control current elicited by glycine alone. The resulting concentration-response curve is fitted with a logistic equation to determine the IC50 value.

Whole-Cell Patch-Clamp Recording in HEK293 Cells

This method allows for the recording of ionic currents from a single cell with high resolution.

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK) 293 cells are cultured in appropriate media. Cells are transiently transfected with plasmids encoding the desired glycine receptor subunits using a suitable transfection reagent.

  • Electrophysiological Recording:

    • A coverslip with adherent transfected cells is placed in a recording chamber on an inverted microscope and perfused with an extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4).

    • A glass micropipette with a fine tip (resistance of 3-5 MΩ) is filled with an intracellular solution (e.g., containing in mM: 140 CsCl, 2 MgCl2, 10 HEPES, 11 EGTA, pH 7.2) and brought into contact with a cell.

    • A giga-ohm seal is formed between the pipette tip and the cell membrane, and the membrane patch is then ruptured to achieve the whole-cell configuration.

    • The cell is voltage-clamped at a holding potential (e.g., -60 mV).

  • Drug Application: Glycine and antagonists are rapidly applied to the cell using a fast-perfusion system.

  • Data Analysis: Similar to the TEVC method, concentration-response curves are generated by applying increasing concentrations of the antagonist in the presence of a fixed concentration of glycine to determine the IC50.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of glycine receptor antagonism and the experimental process, the following diagrams are provided.

Glycine_Receptor_Signaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Membrane Glycine_Vesicle Glycine Vesicle Release Release Glycine_Vesicle->Release Action Potential Glycine Glycine Release->Glycine GlyR Glycine Receptor (Ligand-gated Cl- channel) Chloride_Influx Cl- Influx GlyR->Chloride_Influx Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization Glycine->GlyR Binds Antagonist This compound (Antagonist) Antagonist->GlyR Blocks

Caption: Glycine receptor signaling pathway and mechanism of antagonism.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Oocyte_Prep Oocyte Isolation or Cell Culture cRNA_Injection cRNA Injection or Transfection Oocyte_Prep->cRNA_Injection Incubation Incubation (Receptor Expression) cRNA_Injection->Incubation Recording Electrophysiological Recording (TEVC/Patch-Clamp) Incubation->Recording Drug_Application Application of Glycine & Antagonist Recording->Drug_Application Data_Acquisition Data Acquisition Drug_Application->Data_Acquisition Normalization Data Normalization Data_Acquisition->Normalization Curve_Fitting Concentration-Response Curve Fitting Normalization->Curve_Fitting IC50 IC50 Determination Curve_Fitting->IC50

References

Cross-Validation of 16-Methoxystrychnine's Effect in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Strychnine (B123637) and its derivatives are alkaloids that have been investigated for their potential therapeutic effects, including anticancer properties. While the neurotoxic effects of strychnine, primarily through the antagonism of glycine (B1666218) receptors, are well-documented, emerging research suggests that these compounds may also exhibit cytotoxic and anti-proliferative activities against various cancer cell lines through alternative mechanisms. This guide summarizes the available data on strychnine and brucine (B1667951) to serve as a preliminary reference for researchers interested in the potential anticancer effects of 16-Methoxystrychnine.

Data Presentation

The following tables summarize the available quantitative data on the cytotoxic effects of brucine, a structurally similar alkaloid to this compound, on various cancer cell lines. Currently, there is a lack of publicly available IC50 values for this compound and limited specific IC50 data for strychnine in cancer cell lines.

Table 1: Cytotoxicity of Brucine in Various Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Exposure Time (h)
A2780Ovarian Carcinoma1.4372
HT-29Colon Adenocarcinoma0.36824
0.22648
0.16872
LoVoColon Carcinoma>70% inhibition at 47.5 µM72
SMMC-7721HepatomaNot specified-
A549Lung CancerNot specified-
HeLaCervical CancerNot specified-
MDA-MB-231Breast CarcinomaNot specified-
BGC-823Stomach Adenocarcinoma>500-
SGC-7901Gastric Cancer>500-
MKN-45Gastric CancerNot specified-
QBC939CholangiocarcinomaNot specified-
U87GlioblastomaSignificant suppression at 500-
LN18GlioblastomaSignificant suppression at 500-
LN229GlioblastomaSignificant suppression at 500-

Note: The data presented is compiled from multiple sources and experimental conditions may vary.[1][2][3]

Signaling Pathways

Studies on brucine suggest its anticancer effects are mediated through various signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation.

One of the proposed mechanisms for brucine's effect on colon cancer cells involves the inhibition of the KDR (VEGFR2) signaling pathway, which is crucial for angiogenesis.[4] Brucine has been shown to down-regulate the phosphorylation of KDR and its downstream effectors, including PKCα, PLCγ-1, and Raf1.[4]

In human cholangiocarcinoma cells, brucine has been found to promote apoptosis by inhibiting the expression of cyclooxygenase-2 (COX-2).[5][6] This inhibition leads to the upregulation of pro-apoptotic proteins like Bax and Caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2.[5][6]

Furthermore, in glioblastoma cells, brucine is suggested to act by stabilizing G-quadruplex structures in the promoter region of the c-Myb proto-oncogene, thereby suppressing its expression and inhibiting cell growth.[3]

dot

Caption: Proposed signaling pathways modulated by Brucine in cancer cells.

Experimental Protocols

The following are generalized protocols for key experiments commonly used to assess the cytotoxic and apoptotic effects of compounds like strychnine and its derivatives.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • Strychnine derivative (e.g., Brucine) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control.

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value.[7][8][9]

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC staining kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Harvest cells, including both adherent and floating cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour.[10][11][12]

Cell Cycle Analysis

This method uses a fluorescent dye that binds to DNA to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Treated and untreated cells

  • PBS

  • Ice-cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Harvest and wash the cells with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

  • Incubate the cells on ice for at least 2 hours for fixation.

  • Wash the fixed cells with PBS to remove ethanol.

  • Resuspend the cells in PI staining solution and incubate in the dark.

  • Analyze the DNA content of the cells by flow cytometry.[13][14][15]

dot

Experimental_Workflow Cell_Culture Cancer Cell Lines Treatment Treat with this compound (or Strychnine/Brucine) Cell_Culture->Treatment Cell_Viability MTT Assay (Determine IC50) Treatment->Cell_Viability Apoptosis_Analysis Annexin V / PI Staining (Flow Cytometry) Treatment->Apoptosis_Analysis Cell_Cycle_Analysis Propidium Iodide Staining (Flow Cytometry) Treatment->Cell_Cycle_Analysis Western_Blot Western Blot Analysis (Protein Expression) Treatment->Western_Blot Data_Analysis Data Analysis and Comparison Cell_Viability->Data_Analysis Apoptosis_Analysis->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Western_Blot->Data_Analysis

Caption: A general experimental workflow for cross-validating the effects of a compound in different cell lines.

References

16-Methoxystrychnine: An Inquiry into its Neurotransmitter Receptor Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of 16-Methoxystrychnine's potential off-target effects, contextualized by the known pharmacology of its parent compound, strychnine (B123637). This guide provides researchers, scientists, and drug development professionals with an overview of existing data and the experimental frameworks necessary for a comprehensive evaluation.

Comparison with Strychnine: A Look at the Parent Compound

Strychnine is a potent and highly selective competitive antagonist of the inhibitory glycine (B1666218) receptor. This interaction is responsible for its powerful convulsant effects. Beyond its primary target, strychnine has been shown to interact with other neurotransmitter receptors, albeit at significantly lower potencies.

Table 1: Receptor Binding Profile of Strychnine

Receptor FamilyReceptor SubtypeLigandActivityAffinity (IC₅₀/Kᵢ)
Glycine ReceptorGlyR α1StrychnineAntagonist~20-50 nM
Nicotinic Acetylcholine (B1216132) ReceptorMuscle (α1β1γδ)StrychnineAntagonist7.28 ± 0.42 μM
Nicotinic Acetylcholine ReceptorNeuronal (α2β4)StrychnineAntagonist13.71 ± 1.81 μM
Nicotinic Acetylcholine ReceptorNeuronal (α2β2)StrychnineAntagonist30.62 ± 3.31 μM

Data compiled from available literature. Affinity values can vary based on experimental conditions.

The data clearly indicates that strychnine's primary activity is at the glycine receptor, with its affinity for nicotinic acetylcholine receptors being in the micromolar range, suggesting a much lower potency at these sites.

The Influence of the 16-Methoxy Group: A Structure-Activity Relationship Perspective

The introduction of a methoxy (B1213986) group at the 16-position of the strychnine molecule is expected to alter its pharmacological profile. General SAR studies on strychnine derivatives have indicated that substitutions on the aromatic ring, where the 16-position is located, tend to decrease the affinity for the glycine receptor. This suggests that this compound may be a less potent glycine receptor antagonist than its parent compound.

The effect of this substitution on the affinity for other neurotransmitter receptors, such as nicotinic acetylcholine, serotonin, or GABA receptors, has not been experimentally determined. A comprehensive receptor screening assay would be necessary to fully characterize the selectivity profile of this compound.

Experimental Protocols for Determining Neurotransmitter Receptor Activity

To ascertain the activity of this compound at other neurotransmitter receptors, a series of in vitro assays would be required. The following are detailed methodologies for key experiments.

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound for a panel of neurotransmitter receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cell lines (e.g., HEK293, CHO) or from native tissue sources.

  • Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength.

  • Radioligand: A specific radiolabeled ligand with high affinity for the target receptor is used (e.g., [³H]strychnine for glycine receptors, [³H]epibatidine for nicotinic receptors).

  • Incubation: A constant concentration of the radioligand and varying concentrations of the test compound (this compound) are incubated with the receptor-containing membranes.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition binding curve. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.

Functional Assays (e.g., Electrophysiology)

Objective: To determine the functional effect (agonist, antagonist, or modulator) of this compound at a specific ion channel-linked receptor.

Methodology:

  • Cell Culture and Transfection: A suitable cell line (e.g., Xenopus oocytes or HEK293 cells) is cultured and transiently transfected with the cDNA encoding the subunits of the target receptor.

  • Electrophysiological Recording: Two-electrode voltage-clamp or whole-cell patch-clamp techniques are used to measure the ion currents elicited by the application of a specific agonist for the receptor.

  • Compound Application: The agonist is applied in the absence and presence of varying concentrations of this compound.

  • Data Acquisition: The changes in membrane current are recorded and digitized.

  • Data Analysis: The effect of this compound on the agonist-induced current is quantified. An inhibition of the current indicates antagonistic activity, while an enhancement might suggest positive allosteric modulation. The concentration-response curve is plotted to determine the IC₅₀ (for antagonists) or EC₅₀ (for agonists).

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental procedures described above.

ReceptorBindingAssay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare Receptor Membranes incubation Incubate Membranes, Radioligand & Compound prep_membranes->incubation prep_radioligand Prepare Radioligand prep_radioligand->incubation prep_compound Prepare this compound (Serial Dilutions) prep_compound->incubation filtration Separate Bound & Free Ligand (Filtration) incubation->filtration scintillation Quantify Radioactivity (Scintillation Counting) filtration->scintillation analysis Calculate IC50 & Ki scintillation->analysis FunctionalAssayWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Culture & Transfect Cells with Receptor Subunits agonist_app Apply Agonist to Elicit Baseline Current cell_culture->agonist_app setup_rig Prepare Electrophysiology Recording Setup setup_rig->agonist_app compound_app Co-apply Agonist with This compound agonist_app->compound_app record_current Record Changes in Membrane Current compound_app->record_current analyze_data Analyze Current Traces record_current->analyze_data determine_activity Determine Functional Activity (IC50 / EC50) analyze_data->determine_activity

Comparative analysis of the toxicological profiles of strychnine and 16-Methoxystrychnine

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the toxicological profiles of strychnine (B123637) and its derivative, 16-methoxystrychnine (B1618541), reveals significant differences in their potencies, largely dictated by their structural interactions with the glycine (B1666218) receptor. While extensive data is available for the highly toxic parent compound, strychnine, information on this compound is less comprehensive. However, based on structure-activity relationship (SAR) studies of strychnine analogs, a lower toxicity profile for this compound can be inferred.

This guide provides a comparative analysis of the two compounds, summarizing available quantitative data, outlining experimental protocols for toxicological assessment, and visualizing key pathways and workflows for researchers, scientists, and drug development professionals.

Executive Summary of Toxicological Data

The following table summarizes the key toxicological parameters for strychnine. Due to a lack of publicly available data for this compound, its corresponding values are inferred based on SAR principles.

Toxicological ParameterStrychnineThis compound (Inferred)
Mechanism of Action Competitive antagonist of the glycine receptor in the spinal cord and brainstem, leading to disinhibition of motor neurons and convulsions.Likely a weaker competitive antagonist of the glycine receptor.
Acute Toxicity (LD50) Highly toxic. Oral LD50 in rats is approximately 16 mg/kg, and in mice, it is around 2 mg/kg. The lethal dose in humans is estimated to be between 30-120 mg.[1]Significantly less toxic than strychnine. The addition of a methoxy (B1213986) group at the 16-position is expected to sterically hinder binding to the glycine receptor, leading to a higher LD50 value.
Glycine Receptor Binding High affinity antagonist.Lower affinity antagonist compared to strychnine.
Target Organ Toxicity The primary target is the central nervous system (CNS), specifically the spinal cord.[2] Toxicity manifests as generalized muscle spasms, convulsions, and respiratory failure.[2][3]Primarily targeting the CNS, but with significantly reduced potency.
Clinical Signs of Toxicity Restlessness, muscle twitching, stiffness, opisthotonus (arching of the back), risus sardonicus (a characteristic grinning expression), and violent convulsions triggered by minimal stimuli.[2][3]At high doses, may produce similar but less severe signs of neurotoxicity compared to strychnine.

Mechanism of Action: The Glycine Receptor

Strychnine exerts its toxic effects by acting as a potent and selective competitive antagonist of the inhibitory glycine receptor (GlyR), a ligand-gated chloride ion channel.[1][3][4][5][6][7] In the central nervous system, particularly the spinal cord, glycine acts as a major inhibitory neurotransmitter, modulating motor neuron activity. By blocking the binding of glycine to its receptor, strychnine prevents the influx of chloride ions that would normally hyperpolarize the neuron, making it less likely to fire. This disinhibition of motor neurons leads to an exaggerated response to excitatory signals, resulting in the characteristic and severe muscle convulsions associated with strychnine poisoning.[2][3]

Structure-activity relationship studies on various strychnine analogs have demonstrated that modifications to the molecule can significantly impact its affinity for the glycine receptor and, consequently, its toxicity.[8][9][10] The introduction of bulky substituents, such as a methoxy group, can sterically hinder the binding of the molecule to the receptor's active site, thereby reducing its antagonistic potency. Therefore, it is anticipated that this compound would exhibit a significantly lower affinity for the glycine receptor compared to strychnine, leading to a diminished toxicological effect.

Signaling Pathway of Strychnine's Action

Strychnine_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Motor Neuron Glycine_Vesicle Glycine Vesicles Glycine Glycine Glycine_Vesicle->Glycine Release GlyR Glycine Receptor (Chloride Channel) Glycine->GlyR Binds to Chloride Cl- GlyR->Chloride Opens Channel Hyperpolarization Hyperpolarization (Inhibition) Chloride->Hyperpolarization Influx leads to Action_Potential Action Potential (Excitation) Hyperpolarization->Action_Potential Prevents Strychnine Strychnine / this compound Strychnine->GlyR Blocks Binding

Caption: Strychnine's mechanism of action at the inhibitory glycinergic synapse.

Experimental Protocols

Acute Oral Toxicity (LD50) Determination (Modified OECD 425 Guideline)

This protocol outlines the Up-and-Down Procedure (UDP) for determining the acute oral LD50, which minimizes the number of animals required.

Objective: To determine the median lethal dose (LD50) of a test substance when administered orally.

Animals: Healthy, young adult rodents (e.g., Wistar rats or Swiss mice), nulliparous and non-pregnant females are generally preferred due to their slightly higher sensitivity. Animals are randomly assigned to treatment groups.

Housing and Feeding: Animals are housed in standard cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum. Animals are fasted prior to dosing (food, but not water, is withheld overnight).

Dose Preparation: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., water, saline, or corn oil). The concentration is adjusted to provide the desired dose in a volume that does not exceed 1-2 mL/100 g body weight.

Administration: The test substance is administered as a single dose by gavage using a suitable intubation cannula.

Procedure (Up-and-Down Method):

  • A single animal is dosed at a starting dose level below the estimated LD50.

  • The animal is observed for signs of toxicity and mortality for up to 48 hours.

  • If the animal survives, the next animal is dosed at a higher dose level (typically by a factor of 3.2).

  • If the animal dies, the next animal is dosed at a lower dose level.

  • This process is continued until one of the stopping criteria is met (e.g., a specified number of reversals in outcome have occurred).

  • The LD50 is then calculated using the maximum likelihood method.

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory and circulatory patterns, autonomic and central nervous system effects, and behavioral patterns), and body weight changes for at least 14 days.

In Vitro Glycine Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the glycine receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for the glycine receptor by measuring its ability to displace a radiolabeled antagonist (e.g., [3H]strychnine).

Materials:

  • Membrane Preparation: Synaptosomal membranes prepared from the spinal cord and brainstem of rodents (e.g., rats).

  • Radioligand: [3H]strychnine.

  • Test Compounds: Strychnine (as a reference) and this compound.

  • Assay Buffer: e.g., Tris-HCl buffer.

  • Filtration Apparatus: Glass fiber filters and a cell harvester.

  • Scintillation Counter.

Procedure:

  • Incubation: Aliquots of the membrane preparation are incubated with a fixed concentration of [3H]strychnine and varying concentrations of the unlabeled test compound in the assay buffer. Non-specific binding is determined in the presence of a high concentration of unlabeled strychnine.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold buffer.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental and Logical Flow Diagrams

LD50_Workflow start Start animal_prep Animal Preparation (Fasting) start->animal_prep dose_prep Dose Formulation animal_prep->dose_prep dosing Oral Gavage dose_prep->dosing observation Observation (48h) - Clinical Signs - Mortality dosing->observation decision Outcome? observation->decision increase_dose Increase Dose decision->increase_dose Survival decrease_dose Decrease Dose decision->decrease_dose Mortality long_term_obs Long-term Observation (14 days) decision->long_term_obs Stopping Criteria Met increase_dose->dosing decrease_dose->dosing data_analysis LD50 Calculation (Maximum Likelihood) long_term_obs->data_analysis end End data_analysis->end

Caption: Workflow for LD50 determination using the Up-and-Down Procedure.

Binding_Assay_Workflow start Start reagent_prep Reagent Preparation - Membrane Homogenate - Radioligand - Test Compounds start->reagent_prep incubation Incubation (Membranes + Radioligand + Test Compound) reagent_prep->incubation filtration Rapid Filtration (Separate Bound/Free) incubation->filtration counting Scintillation Counting (Measure Radioactivity) filtration->counting data_analysis Data Analysis - IC50 Determination - Ki Calculation counting->data_analysis end End data_analysis->end

Caption: Workflow for in vitro glycine receptor binding assay.

Conclusion

References

Replicating Published Findings on the Biological Activity of 16-Methoxystrychnine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for investigating the biological activity of 16-Methoxystrychnine, a derivative of the well-known glycine (B1666218) receptor antagonist, strychnine (B123637). To date, specific published findings on the biological activity of this compound are not available in the public domain. Therefore, this document serves as a comparative guide, summarizing the established biological activity of strychnine and its naturally occurring dimethoxy analog, brucine (B1667951), to infer a hypothetical activity profile for this compound. The experimental protocols detailed herein are essential for empirically determining the activity of this novel compound and comparing it to its parent compounds.

Comparative Biological Activity of Strychnine Analogs

The primary biological target of strychnine and its derivatives is the strychnine-sensitive glycine receptor (GlyR), a ligand-gated chloride ion channel that mediates inhibitory neurotransmission in the central nervous system.[1][2] Antagonism of GlyRs by strychnine leads to disinhibition of motor neurons, resulting in convulsions and hyperexcitability.[2][3]

The addition of methoxy (B1213986) groups to the strychnine molecule, as seen in brucine (2,3-dimethoxystrychnine), is known to reduce its toxicity and potency as a GlyR antagonist.[4][5] Brucine is considerably less toxic than strychnine.[4][5] This suggests that substitutions on the strychnine scaffold can significantly modulate its biological activity.

Based on the structure-activity relationships (SAR) of strychnine analogs, it is hypothesized that this compound will also act as a competitive antagonist at glycine receptors, but with a potentially lower potency compared to strychnine. The introduction of a methoxy group at the 16-position may alter the binding affinity of the molecule for the receptor.

Table 1: Comparative Quantitative Data on Strychnine and Analogs at the Glycine Receptor

CompoundStructureGlycine Receptor SubtypeBinding Affinity (Ki)Antagonist Potency (IC50)Toxicity (LD50, oral in rodents)
Strychnine C21H22N2O2α1, α1βHigh (nM range)High (nM range)~2 mg/kg (mice)
Brucine C23H26N2O4α1, α1βLower than strychnineLower than strychnine~1 g/kg (probable lethal dose in adults)
This compound (Hypothetical) C22H24N2O3α1, α1β (Predicted)To be determined (Predicted to be lower than strychnine)To be determined (Predicted to be lower than strychnine)To be determined (Predicted to be higher than strychnine)

Data for strychnine and brucine are compiled from various sources.[4][5][6][7] The data for this compound is hypothetical and requires experimental validation.

Experimental Protocols for Characterizing this compound

To empirically determine the biological activity of this compound and validate the above hypotheses, the following key experiments are recommended.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for the glycine receptor.

Methodology:

  • Preparation of Membranes: Homogenize spinal cord or brainstem tissue from rodents (e.g., rats or mice) in a suitable buffer (e.g., Tris-HCl). Centrifuge the homogenate to pellet the membranes, which are rich in glycine receptors.

  • Binding Assay: Incubate the prepared membranes with a radiolabeled glycine receptor antagonist, typically [3H]strychnine, in the presence of varying concentrations of this compound.

  • Detection: After incubation, separate the bound and free radioligand by rapid filtration. Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Electrophysiological Recordings

Objective: To characterize the functional effect of this compound on glycine receptor-mediated currents and determine its antagonist potency (IC50).

Methodology:

  • Cell Culture and Transfection: Use a cell line (e.g., HEK293 cells) that does not endogenously express glycine receptors. Transfect the cells with cDNAs encoding the desired glycine receptor subunits (e.g., α1 or α1β).

  • Patch-Clamp Recording: Perform whole-cell patch-clamp recordings on the transfected cells. Apply glycine to activate the glycine receptors and elicit an inward chloride current.

  • Antagonist Application: Co-apply varying concentrations of this compound with glycine to measure the inhibition of the glycine-induced current.

  • Data Analysis: Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

In Vivo Behavioral Assays

Objective: To assess the in vivo effects of this compound on motor function and compare its convulsant potential to that of strychnine.

Methodology:

  • Animal Model: Use a suitable animal model, such as mice or rats.

  • Drug Administration: Administer graded doses of this compound, strychnine, and a vehicle control via an appropriate route (e.g., intraperitoneal injection).

  • Behavioral Observation: Observe the animals for a defined period for signs of motor impairment, tremors, convulsions, and lethality.

  • Data Analysis: Determine the dose of each compound that produces a specific behavioral endpoint (e.g., the convulsive dose 50, CD50, or the lethal dose 50, LD50).

Visualizing Key Processes

To aid in the understanding of the experimental approach and the underlying biological mechanisms, the following diagrams are provided.

Glycine_Receptor_Signaling_Pathway cluster_synapse Inhibitory Synapse Presynaptic Neuron Presynaptic Neuron Glycine Glycine Presynaptic Neuron->Glycine Release Postsynaptic Neuron Postsynaptic Neuron Hyperpolarization Hyperpolarization Postsynaptic Neuron->Hyperpolarization Leads to Synaptic Cleft Synaptic Cleft Glycine Receptor (GlyR) Glycine Receptor (GlyR) Glycine->Glycine Receptor (GlyR) Binds to Chloride Ions (Cl-) Chloride Ions (Cl-) Glycine Receptor (GlyR)->Chloride Ions (Cl-) Channel Opens Influx of Chloride Ions (Cl-)->Postsynaptic Neuron Enters Inhibition of Neuronal Firing Inhibition of Neuronal Firing Hyperpolarization->Inhibition of Neuronal Firing Strychnine / this compound Strychnine / this compound Strychnine / this compound->Glycine Receptor (GlyR) Blocks

Caption: Glycine Receptor Signaling Pathway and Antagonism.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Validation Radioligand Binding Assay Radioligand Binding Assay Determine Ki Determine Ki Radioligand Binding Assay->Determine Ki Electrophysiology (Patch-Clamp) Electrophysiology (Patch-Clamp) Determine IC50 Determine IC50 Electrophysiology (Patch-Clamp)->Determine IC50 Behavioral Assays (Rodents) Behavioral Assays (Rodents) Determine Ki->Behavioral Assays (Rodents) Determine IC50->Behavioral Assays (Rodents) Determine CD50 / LD50 Determine CD50 / LD50 Behavioral Assays (Rodents)->Determine CD50 / LD50 Compare to Strychnine & Brucine Compare to Strychnine & Brucine Determine CD50 / LD50->Compare to Strychnine & Brucine Synthesize this compound Synthesize this compound Synthesize this compound->Radioligand Binding Assay Synthesize this compound->Electrophysiology (Patch-Clamp)

Caption: Experimental Workflow for Characterizing this compound.

Logical_Relationship Strychnine Strychnine Glycine Receptor Antagonism Glycine Receptor Antagonism Strychnine->Glycine Receptor Antagonism High Potency Toxicity Toxicity Strychnine->Toxicity High Brucine (2,3-dimethoxystrychnine) Brucine (2,3-dimethoxystrychnine) Brucine (2,3-dimethoxystrychnine)->Glycine Receptor Antagonism Lower Potency Brucine (2,3-dimethoxystrychnine)->Toxicity Lower This compound This compound This compound->Glycine Receptor Antagonism Hypothesized Lower Potency This compound->Toxicity Hypothesized Lower

Caption: Comparative Logic of Strychnine Analog Activity.

References

A Head-to-Head Comparison of Glycine Receptor Antagonists: 16-Methoxystrychnine in Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 16-Methoxystrychnine with other prominent glycine (B1666218) receptor (GlyR) antagonists, including strychnine (B123637), brucine, picrotoxin, and gelsemine. The objective is to offer a clear, data-driven analysis of their performance, supported by experimental evidence and detailed methodologies to aid in research and drug development.

Quantitative Comparison of Glycine Receptor Antagonists

AntagonistReceptor Subtype(s)Binding Affinity (Ki)IC50SpeciesExperimental MethodReference
Strychnine GlyR0.03 µM-Rat[3H]Strychnine Binding Assay[1][2]
GlyR α249 ± 8 nM (HEK cells), 38 ± 7 nM (L-cells)-RatElectrophysiology[3]
GlyR α2β32 ± 7 nM (HEK cells), 38 ± 8 nM (L-cells)-RatElectrophysiology[3]
Brucine GlyRLess potent than strychnine--[3H]Strychnine Binding Assay[4]
Picrotoxin Homomeric GlyR---Electrophysiology[5]
GlyR α2-Picrotin has a 30-fold higher IC50 than picrotoxinin-Electrophysiology
Gelsemine Spinal GlyR-~42 µMMouseElectrophysiology
Recombinant α1β GlyR-42.4 ± 4.4 μM-Electrophysiology[6]
Recombinant α2-containing GlyR-42.4 ± 4.4 μM-Electrophysiology[6]
This compound GlyRData not availableData not available---

Note: The potency of Brucine is qualitatively described as being less than that of Strychnine, though specific values vary across studies. Picrotoxin acts as a non-competitive antagonist, and its potency can be influenced by the subunit composition of the receptor.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these antagonists, it is crucial to visualize the glycine receptor signaling pathway and the experimental workflows used to characterize these compounds.

Glycine Receptor Signaling Pathway

Glycine is a major inhibitory neurotransmitter in the central nervous system. Its binding to the glycine receptor, a ligand-gated chloride ion channel, leads to an influx of chloride ions, hyperpolarization of the postsynaptic membrane, and subsequent inhibition of neuronal firing. Antagonists like strychnine and its derivatives competitively block the glycine binding site, preventing channel opening and inhibiting the inhibitory signal.

GlycineReceptorSignaling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glycine_Vesicle Glycine Vesicle Release Release Glycine_Vesicle->Release Action Potential Glycine Glycine Release->Glycine GlyR Glycine Receptor (Ligand-gated Cl- channel) Glycine->GlyR Binds Antagonist Antagonist (e.g., this compound) Antagonist->GlyR Blocks Chloride_Influx Cl- Influx GlyR->Chloride_Influx Opens Hyperpolarization Hyperpolarization Chloride_Influx->Hyperpolarization Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

Caption: Glycine receptor signaling pathway and the inhibitory action of antagonists.

Experimental Workflow: Radioligand Binding Assay

Radioligand binding assays are fundamental in determining the binding affinity of a compound for a receptor. A common method involves using a radiolabeled antagonist, such as [3H]strychnine, to compete with unlabeled antagonists.

BindingAssayWorkflow start Start prep Prepare Membrane Homogenates (Expressing Glycine Receptors) start->prep incubation Incubate Membranes with: - [3H]Strychnine (Radioligand) - Unlabeled Antagonist (e.g., this compound) at various concentrations prep->incubation separation Separate Bound from Free Ligand (e.g., Filtration) incubation->separation quantification Quantify Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis (Determine IC50 and Ki values) quantification->analysis end End analysis->end

Caption: Workflow for a competitive radioligand binding assay.

Experimental Workflow: Whole-Cell Patch-Clamp Electrophysiology

Whole-cell patch-clamp electrophysiology is used to measure the functional effect of an antagonist on the ion channel activity of the glycine receptor.

ElectrophysiologyWorkflow start Start cell_prep Prepare Cells Expressing Glycine Receptors start->cell_prep patch Establish Whole-Cell Patch-Clamp Configuration cell_prep->patch glycine_app Apply Glycine to Elicit Inward Chloride Current patch->glycine_app antagonist_app Co-apply Glycine and Antagonist (e.g., this compound) at various concentrations glycine_app->antagonist_app record Record Changes in Membrane Current antagonist_app->record analysis Data Analysis (Determine IC50 and mode of inhibition) record->analysis end End analysis->end

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Detailed Experimental Protocols

[3H]Strychnine Radioligand Binding Assay

This protocol is adapted from established methods for determining the binding affinity of compounds to the glycine receptor.[1][2]

1. Membrane Preparation:

  • Homogenize tissue (e.g., rat spinal cord) or cells expressing glycine receptors in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at low speed to remove nuclei and large debris.

  • Centrifuge the resulting supernatant at high speed to pellet the membranes.

  • Wash the membrane pellet by resuspension and centrifugation in fresh buffer.

  • Resuspend the final pellet in assay buffer and determine the protein concentration.

2. Binding Assay:

  • In a 96-well plate, add the membrane preparation, [3H]strychnine (at a concentration near its Kd, e.g., 1-5 nM), and varying concentrations of the unlabeled antagonist (e.g., this compound).

  • For determining non-specific binding, use a high concentration of unlabeled strychnine (e.g., 10 µM).

  • Incubate the plate at a specific temperature (e.g., 4°C or 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

3. Separation and Quantification:

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the specific binding as a function of the logarithm of the unlabeled antagonist concentration.

  • Fit the data to a one-site competition model to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the general steps for assessing the functional antagonism of glycine receptors.[6][7]

1. Cell Culture and Transfection:

  • Culture a suitable cell line (e.g., HEK293 cells) that does not endogenously express glycine receptors.

  • Transfect the cells with plasmids encoding the desired glycine receptor subunits (e.g., α1).

2. Electrophysiological Recording:

  • Prepare a recording chamber with an external solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4).

  • Use a glass micropipette filled with an internal solution (e.g., containing in mM: 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP, pH 7.2) to form a high-resistance seal (GΩ seal) with the cell membrane.

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -60 mV.

3. Drug Application:

  • Apply a saturating concentration of glycine (e.g., 1 mM) to the cell to elicit a maximal inward chloride current.

  • After a washout period, co-apply glycine with increasing concentrations of the antagonist (e.g., this compound).

4. Data Acquisition and Analysis:

  • Record the changes in membrane current using an amplifier and data acquisition software.

  • Measure the peak amplitude of the glycine-evoked currents in the absence and presence of the antagonist.

  • Plot the percentage of inhibition of the glycine-evoked current against the logarithm of the antagonist concentration.

  • Fit the data to a dose-response curve to determine the IC50 value.

Conclusion

This guide provides a comparative overview of this compound and other key glycine receptor antagonists. While direct quantitative data for this compound is currently limited, its structural similarity to strychnine strongly suggests it functions as a potent competitive antagonist at the glycine receptor. The provided data for other well-characterized antagonists serves as a valuable benchmark for its potential efficacy. The detailed experimental protocols and workflow diagrams offer a practical framework for researchers to conduct their own comparative studies and further elucidate the pharmacological profile of this compound and other novel glycine receptor modulators.

References

Safety Operating Guide

Essential Safety and Operational Protocols for Handling 16-Methoxystrychnine

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

Due to the high acute toxicity of the parent compound, Strychnine, which is fatal if swallowed or in contact with skin, a stringent PPE protocol is mandatory.[1] This includes protection for the respiratory system, eyes, face, and skin.[2][3]

Recommended PPE Ensemble (Modified Level C/B):

PPE CategoryRequired EquipmentSpecifications & Justification
Respiratory Protection NIOSH-approved Full-Face Air-Purifying Respirator (APR) or Self-Contained Breathing Apparatus (SCBA)Required when dusts are generated. Given the high toxicity, an SCBA offers the highest level of respiratory protection and should be used for any non-routine operations or spills.[2][4][5]
Eye and Face Protection Full-face respirator provides integral eye and face protection. If not using a full-face respirator, chemical splash goggles and a face shield are mandatory.Protects against splashes and airborne particles.[3][6]
Skin and Body Protection Chemical-resistant suit or coveralls (disposable recommended).Provides full body protection from skin contact.[2][3]
Hand Protection Double-gloving with chemical-resistant gloves (e.g., Nitrile).Inner and outer gloves provide an extra layer of protection in case of a breach.[2][4][5] Nitrile gloves offer good resistance to many solvents and bases.[6]
Footwear Chemical-resistant boots with steel toe and shank.Protects feet from spills and falling objects.[2][4][5]
Operational Plan for Handling

A systematic approach is crucial to minimize exposure risk. The following step-by-step plan outlines the key phases of handling 16-Methoxystrychnine.

I. Preparation:

  • Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to control airborne particles.[7]

  • Emergency Equipment: Ensure an eyewash station, safety shower, and a spill kit are readily accessible and personnel are trained in their use.

  • Decontamination: Prepare a decontamination area for personnel and equipment.

  • Personnel Training: All personnel must be thoroughly trained on the hazards of Strychnine (and by extension, this compound), the specific handling procedures, and emergency protocols.

II. Handling Procedure:

  • Donning PPE: Put on all required PPE in the correct sequence before entering the designated handling area.

  • Weighing and Aliquoting: Conduct all weighing and aliquoting of the compound within the chemical fume hood to prevent the generation of dust.

  • Solution Preparation: When preparing solutions, add the solid compound to the solvent slowly to avoid splashing.

  • Avoid Contact: Do not allow the compound to come into contact with eyes, skin, or clothing.[1]

  • No Personal Items: Do not eat, drink, or smoke in the handling area.[1][7]

III. Post-Handling:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment after use.

  • Doffing PPE: Remove PPE in the designated area, taking care to avoid self-contamination.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.[1][7]

Disposal Plan

Proper disposal is critical to prevent environmental contamination and accidental exposure.

  • Waste Collection: All waste contaminated with this compound, including disposable PPE, weighing papers, and pipette tips, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Waste Disposal: Dispose of all waste in accordance with local, state, and federal regulations for highly toxic substances.[7] Do not allow the product to enter drains, as Strychnine is very toxic to aquatic life with long-lasting effects.[1]

Emergency Procedures

Spill Response:

  • Evacuate the immediate area.

  • Alert personnel and the designated safety officer.

  • If safe to do so, and with the appropriate PPE (including SCBA), cover the spill with an absorbent material from a chemical spill kit.

  • Collect the absorbed material into a labeled hazardous waste container.

  • Decontaminate the spill area.

First Aid:

  • Inhalation: Move the person to fresh air. Immediately call a physician. If breathing has stopped, provide artificial respiration.[7]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water. Call a physician immediately.[1]

  • Eye Contact: Rinse out with plenty of water. Remove contact lenses if present and easy to do. Continue rinsing. Call an ophthalmologist.

  • Ingestion: Give water to drink (two glasses at most). Seek medical advice immediately.[1][7]

Hazard Data Summary (Based on Strychnine)
Hazard CategoryGHS ClassificationHazard Statement
Acute Toxicity (Oral) Category 1H300: Fatal if swallowed
Acute Toxicity (Dermal) Category 1H310: Fatal in contact with skin
Aquatic Toxicity (Acute) Category 1H400: Very toxic to aquatic life
Aquatic Toxicity (Chronic) Category 1H410: Very toxic to aquatic life with long lasting effects

Experimental Workflow and Safety Protocol

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Handling cluster_post Phase 3: Post-Handling & Disposal cluster_emergency Emergency Protocols prep1 Designate Handling Area (Chemical Fume Hood) prep2 Verify Emergency Equipment (Eyewash, Shower, Spill Kit) prep1->prep2 prep3 Train Personnel on Hazards and Procedures prep2->prep3 prep4 Don Appropriate PPE prep3->prep4 handle1 Weigh and Aliquot in Fume Hood prep4->handle1 Proceed to Handling handle2 Prepare Solutions handle1->handle2 handle3 Conduct Experiment handle2->handle3 post1 Decontaminate Equipment and Work Surfaces handle3->post1 Experiment Complete post2 Segregate and Label Hazardous Waste post1->post2 post3 Doff PPE in Designated Area post2->post3 post4 Dispose of Waste per Regulations post2->post4 post5 Thorough Personal Hygiene post3->post5 spill Spill Occurs spill1 Evacuate & Alert spill2 Contain & Clean (with proper PPE) spill3 Decontaminate Area exposure Personnel Exposure exp1 Initiate First Aid (Remove from source) exp2 Seek Immediate Medical Attention exp3 Report Incident spill1->spill2 spill2->spill3 exp1->exp2 exp2->exp3

Caption: Workflow for safely handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.